Isoquinolin-5-ol
Beschreibung
The exact mass of the compound 5-Hydroxyisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51787. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
isoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXUYRHPXGSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901677 | |
| Record name | NoName_813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-04-5 | |
| Record name | 5-Hydroxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoquinolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-5-ol, a heterocyclic aromatic compound, is a member of the isoquinoline alkaloid family, a class of natural products with a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its potential application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a summary of quantitative data, detailed experimental protocols for the determination of key properties, and a discussion of its potential biological significance in the context of related isoquinoline alkaloids.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of calculated and limited experimental data provides insight into its characteristics.
Quantitative Data Summary
A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that several of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | --INVALID-LINK-- |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| logP (calculated) | 1.7 | --INVALID-LINK-- |
| logP (calculated) | 1.940 | --INVALID-LINK-- |
| Water Solubility (log₁₀WS, calculated) | -2.59 | --INVALID-LINK-- |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of physicochemical properties is crucial for drug discovery and development. The following sections detail standardized protocols for measuring key parameters of organic compounds like this compound.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: A measured volume of the this compound solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a predetermined period (e.g., 10-30 minutes) to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
An In-depth Technical Guide on the Discovery and Historical Synthesis of Isoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-5-ol, a hydroxylated derivative of the heterocyclic aromatic compound isoquinoline, represents a significant scaffold in medicinal chemistry and drug discovery. Its discovery and the development of its synthesis are rooted in the foundational period of heterocyclic chemistry in the late 19th century. This technical guide provides a comprehensive overview of the historical synthesis of this compound, with a focus on the pioneering methods, experimental protocols, and the evolution of its preparation.
Discovery and First Synthesis
The discovery of this compound is intrinsically linked to the early investigations of isoquinoline itself, which was first isolated from coal tar in 1885. Shortly after, extensive research into the sulfonation of isoquinoline and the subsequent conversion of the resulting sulfonic acids into other derivatives laid the groundwork for the preparation of hydroxylated isoquinolines.
The first synthesis of this compound was achieved through the alkali fusion of isoquinoline-5-sulfonic acid. This method, a standard technique for the conversion of sulfonic acids to phenols in that era, was the cornerstone of early this compound preparation. While a singular "discovery" paper for this compound is not readily apparent in modern databases, the foundational work on isoquinoline sulfonic acids and their reactions by Claus and his contemporaries in the late 1880s strongly suggests that the synthesis of this compound was a direct outcome of these systematic studies.
Historical Synthesis Methods
The primary historical route to this compound has been the transformation of isoquinoline-5-sulfonic acid. This section details the key historical methods for the synthesis of this important intermediate.
Synthesis of Isoquinoline-5-sulfonic Acid
The necessary precursor, isoquinoline-5-sulfonic acid, was historically prepared by the direct sulfonation of isoquinoline.
Experimental Protocol: Sulfonation of Isoquinoline
-
Reaction Setup: A mixture of isoquinoline and fuming sulfuric acid (oleum) is prepared in a reaction vessel.
-
Heating: The mixture is heated, typically in a water bath or oil bath, to a temperature of approximately 100-130°C. The reaction is maintained at this temperature for several hours to ensure complete sulfonation.
-
Work-up: After cooling, the reaction mixture is carefully poured into a large volume of cold water or onto crushed ice. This precipitates the isoquinoline-5-sulfonic acid.
-
Isolation and Purification: The crude sulfonic acid is collected by filtration and can be purified by recrystallization from hot water.
Conversion of Isoquinoline-5-sulfonic Acid to this compound
The historical synthesis of this compound from its sulfonic acid precursor was achieved via a vigorous alkali fusion reaction.
Experimental Protocol: Alkali Fusion of Isoquinoline-5-sulfonic Acid
-
Reaction Setup: Isoquinoline-5-sulfonic acid is mixed with a significant excess of a strong base, typically potassium hydroxide or a mixture of potassium and sodium hydroxides, in a high-melting point crucible (e.g., iron or nickel).
-
Heating: The mixture is heated to a high temperature, generally in the range of 200-250°C. This is often carried out over a direct flame or in a furnace. The mixture melts and the reaction proceeds, often with the evolution of sulfur dioxide.
-
Work-up: After the reaction is complete, the molten mass is allowed to cool and then dissolved in water. The resulting solution is acidified, typically with a mineral acid such as hydrochloric acid or sulfuric acid, to precipitate the crude this compound.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent, such as ethanol or water.
A later refinement of this method, as described in a patent, involves performing the reaction under pressure, which can lead to improved yields and potentially lower reaction temperatures.
Experimental Protocol: Pressurized Alkali Fusion of Isoquinoline-5-sulfonic Acid
-
Reaction Setup: A mixture of isoquinoline-5-sulfonic acid, a caustic alkali (e.g., sodium hydroxide or potassium hydroxide), and water is placed in a pressure-resistant reactor.
-
Pressurization and Heating: The reactor is pressurized (typically 0.5-20 kgf/cm²) and heated to a temperature between 150-300°C. The reaction is held under these conditions for a period of 2 to 35 hours.
-
Work-up and Isolation: After cooling and depressurization, the resulting 5-hydroxyisoquinoline salt is neutralized with a mineral acid to precipitate the this compound. The product is then isolated by filtration.
Quantitative Data Summary
The following table summarizes the quantitative data available from historical and related synthetic procedures for this compound. It is important to note that yields from early literature can be variable and may not reflect modern standards.
| Synthesis Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Sulfonation | Isoquinoline | Fuming Sulfuric Acid | 100-130°C | Variable | Historical Chemical Literature |
| Alkali Fusion (Atmospheric) | Isoquinoline-5-sulfonic acid | Potassium Hydroxide | 200-250°C | Variable | Historical Chemical Literature |
| Alkali Fusion (Pressurized) | Isoquinoline-5-sulfonic acid | Caustic Alkali, Water | 150-300°C, 0.5-20 kgf/cm² | High | Japanese Patent JPH08165279A[1] |
Logical Relationships and Experimental Workflows
The synthesis of this compound from isoquinoline is a sequential process. The following diagram illustrates the logical workflow of the historical synthesis.
Caption: Historical synthesis workflow for this compound.
Conclusion
The discovery and historical synthesis of this compound are prime examples of the systematic exploration of chemical reactivity that characterized the late 19th and early 20th centuries. The foundational method of alkali fusion of the corresponding sulfonic acid, while harsh by modern standards, was a robust and effective way to access this important heterocyclic building block. This early work paved the way for the eventual discovery of the diverse biological activities of isoquinoline derivatives and continues to be a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. Modern synthetic efforts have since provided milder and more efficient routes to this compound and its derivatives, building upon the chemical knowledge established by these pioneering historical investigations.
References
In-Depth Technical Guide: Crystal Structure Analysis of Isoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific, publicly available crystal structure for isoquinolin-5-ol. Therefore, this guide provides a detailed, generalized methodology for the crystal structure analysis of a small organic molecule like this compound, outlining the necessary experimental protocols and data presentation formats that would be expected in a complete study.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its structural relation to a wide range of biologically active molecules. Elucidating its three-dimensional crystal structure is paramount for understanding its physicochemical properties, intermolecular interactions, and for facilitating structure-based drug design. This guide details the comprehensive workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound such as this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through various established synthetic routes. One common method involves the Pomeranz–Fritsch reaction or modifications thereof.
Experimental Protocol: Synthesis
A generalized synthetic procedure is outlined below.
Materials:
-
3-Aminobenzaldehyde
-
Glyoxal diethyl acetal
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Condensation: 3-Aminobenzaldehyde is reacted with glyoxal diethyl acetal in an acidic medium (e.g., concentrated sulfuric acid) at a controlled temperature.
-
Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization to form the isoquinoline ring.
-
Work-up and Neutralization: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Extraction: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.
Experimental Protocol: Crystallization
A variety of crystallization techniques should be systematically screened.
Methods:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized glass slide (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvents and conditions is crucial and often requires extensive screening.
Single-Crystal X-ray Diffraction Analysis
This is the core technique for determining the three-dimensional atomic arrangement in the crystal.
Experimental Protocol: Data Collection and Structure Solution
Procedure:
-
Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
The results of the crystal structure analysis are presented in a standardized format. The following tables represent the type of data that would be generated from a successful analysis.
Crystal Data and Structure Refinement
| Parameter | Hypothetical Value for this compound |
| Empirical formula | C₉H₇NO |
| Formula weight | 145.16 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 658.9 ų |
| Z | 4 |
| Density (calculated) | 1.462 Mg/m³ |
| Absorption coefficient | 0.098 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5432 |
| Independent reflections | 1520 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1520 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-N2 | 1.32 | C1-N2-C3 | 117.5 |
| N2-C3 | 1.37 | N2-C3-C4 | 123.0 |
| C4-C4a | 1.41 | C4a-C5-O1 | 119.8 |
| C5-O1 | 1.36 | C6-C5-O1 | 120.2 |
| C5-C6 | 1.39 | C8a-C1-N2 | 122.5 |
Visualizations
Diagrams are essential for illustrating workflows and relationships in crystallographic studies.
Caption: Workflow for Crystal Structure Analysis.
Caption: Logic for Structure Determination.
Conclusion
The crystal structure analysis of this compound, once achieved, will provide invaluable insights for the scientific community. The methodologies outlined in this guide represent the standard practices in modern crystallography and serve as a robust framework for the structural elucidation of this and other small molecules of pharmaceutical importance. The resulting structural data will be a critical asset for understanding its solid-state properties and for advancing rational drug design efforts.
An In-Depth Technical Guide to the Solubility of Isoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoquinolin-5-ol in various organic and aqueous solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide combines the available quantitative data with qualitative assessments and theoretical considerations to offer a practical resource for laboratory work.
Physicochemical Properties of this compound
This compound, also known as 5-hydroxyisoquinoline, is a heterocyclic aromatic compound with the chemical formula C₉H₇NO. Its structure, consisting of a fused benzene and pyridine ring with a hydroxyl group, dictates its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | - |
| Molecular Weight | 145.16 g/mol | - |
| Appearance | Off-white to yellow solid | [1] |
| pKa | 8.53 ± 0.40 (Predicted) | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.940 (Calculated) | Cheméo |
| Log10WS (Water Solubility in mol/l) | -2.59 (Calculated) | Cheméo |
Solubility of this compound
The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro testing. The presence of both a hydroxyl group capable of hydrogen bonding and a basic nitrogen atom in the isoquinoline ring suggests that the solubility of this compound will be influenced by the solvent's polarity and the pH of aqueous solutions.
Solubility in Organic Solvents
Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and available information for the parent isoquinoline molecule, a qualitative assessment can be made. Isoquinoline is known to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether.
The following table summarizes the available quantitative and qualitative solubility data for this compound in selected organic solvents.
| Solvent | Chemical Formula | Type | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 5 mg/mL (34.44 mM) | Ultrasonic and warming to 60°C may be required. | [1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble (Qualitative) | Expected to be soluble based on the solubility of the parent isoquinoline. | |
| Methanol | CH₃OH | Polar Protic | Soluble (Qualitative) | Expected to be soluble based on the solubility of similar compounds. | [3] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble (Qualitative) | Expected to be soluble based on the solubility of the parent isoquinoline. |
Aqueous Solubility
The aqueous solubility of this compound is expected to be low and highly dependent on the pH of the solution. As a weak base with a predicted pKa of 8.53, its solubility will increase in acidic conditions due to the protonation of the nitrogen atom in the isoquinoline ring, forming a more soluble salt.
The calculated Log10 of water solubility is -2.59, which corresponds to a molar solubility of approximately 0.00257 mol/L or about 0.373 g/L.[4] It is important to note that this is a calculated value and experimental verification is recommended.
pH-Dependent Aqueous Solubility:
-
Acidic pH (pH < pKa): In acidic solutions, the nitrogen atom of the isoquinoline ring will be protonated, forming the corresponding conjugate acid. This charged species will have significantly higher aqueous solubility compared to the neutral form.
-
Neutral and Basic pH (pH ≥ pKa): At neutral and basic pH, this compound will exist predominantly in its less soluble, neutral form.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical development. The following are detailed methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Scintillation vials or flasks with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.
Shake-Flask Solubility Determination Workflow
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not well-documented, derivatives of the isoquinoline scaffold have been shown to interact with various biological targets. This section explores a potential mechanism of action based on the activity of a closely related isoquinolin-5-yl derivative.
TRPV1 Antagonism
A derivative of this compound, 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic pH), and capsaicin.[6][7]
Mechanism of Action of TRPV1 Antagonists:
TRPV1 antagonists function by binding to the receptor and preventing its activation by various stimuli. This blockage inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, thereby preventing the depolarization of the cell membrane and the subsequent transmission of pain signals to the central nervous system.[8]
The following diagram illustrates the proposed signaling pathway for a TRPV1 antagonist derived from this compound.
TRPV1 Antagonist Signaling Pathway
Conclusion
This technical guide has summarized the available information on the solubility of this compound. While quantitative data is limited, the provided information on its physicochemical properties, qualitative solubility, and the detailed experimental protocol for solubility determination offers a valuable resource for researchers. Furthermore, the exploration of the potential biological activity of this compound derivatives as TRPV1 antagonists provides a basis for further investigation into its pharmacological applications. The lack of comprehensive solubility data highlights an area for future research that would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPV1 - Wikipedia [en.wikipedia.org]
- 8. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
Spectroscopic Profile of Isoquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Isoquinolin-5-ol (CAS No: 2439-04-5), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its mass spectrometry and infrared spectroscopy characteristics and provides standardized protocols for acquiring such data.
Spectroscopic Data of this compound
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below is a summary of the available mass spectrometry and infrared spectroscopy data.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI). The molecular formula is C₉H₇NO, with a molecular weight of approximately 145.16 g/mol .
| m/z | Relative Intensity | Assignment |
| 145 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M-CO]⁺ |
| 89 | Moderate | Further Fragmentation |
Table 1: Key mass spectrometry data for this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals the presence of its key functional groups. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Broad, Strong | O-H stretch (Phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1650-1500 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| 1300-1200 | Strong | C-O stretch (Phenolic) |
| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |
Table 2: Characteristic infrared absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| - | Data not available | - | - |
Table 3: ¹H NMR Data for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| - | Data not available |
Table 4: ¹³C NMR Data for this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for the analysis of a solid, aromatic heterocyclic compound like this compound.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Securely cap the NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.[1][2]
-
Instrument and Sample Preparation :
-
Data Acquisition :
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.[1]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducibility.[3]
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]
-
After data collection, clean the ATR crystal thoroughly.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.[4]
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
Transfer the solution to a 2 mL GC vial.
-
-
Instrument Setup :
-
Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
-
The injector temperature should be high enough to ensure rapid volatilization of the sample (e.g., 250°C).
-
Use a suitable capillary column, such as a DB-5ms or HP-5ms.
-
Set the mass spectrometer to scan a mass range appropriate for the compound (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is a standard method.[5]
-
-
Data Acquisition and Analysis :
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The separated components from the GC column will enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum can be analyzed to identify the molecular ion peak and characteristic fragment ions.[5]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.
A generalized workflow for the spectroscopic characterization of a chemical compound.
References
Tautomerism in Hydroxyisoquinolines: An In-depth Technical Guide Focused on Isoquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxyisoquinolines, with a specific focus on isoquinolin-5-ol. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document consolidates theoretical principles, presents illustrative quantitative data based on computational models of related compounds, and provides detailed experimental protocols for the characterization of the tautomeric equilibrium of this compound. Furthermore, key concepts and workflows are visualized to facilitate a deeper understanding of the subject matter. The insights contained herein are intended to support researchers in the rational design and development of novel therapeutics by leveraging the nuanced chemistry of the hydroxyisoquinoline scaffold.
Introduction to Tautomerism in Heterocyclic Compounds
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] The most common form of tautomerism is prototropy, which involves the migration of a proton.[1] In the realm of heterocyclic chemistry, keto-enol tautomerism is a prevalent and significant phenomenon. For hydroxy-substituted nitrogen-containing heterocycles, such as hydroxyisoquinolines, this equilibrium is often referred to as lactam-lactim tautomerism.
The position of the tautomeric equilibrium is influenced by several factors, including:
-
Structural factors: Aromaticity, conjugation, and intramolecular hydrogen bonding can stabilize one tautomer over another.
-
Solvent effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly shift the equilibrium. Polar protic solvents often favor the more polar tautomer.
-
Temperature: The tautomeric equilibrium is temperature-dependent.
Understanding and controlling the tautomeric state of a molecule is paramount in drug development, as it can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.
Tautomerism in this compound
This compound can exist in a tautomeric equilibrium between its enol form (5-hydroxyisoquinoline) and its keto form (isoquinolin-5(6H)-one). The equilibrium is governed by the interconversion between these two structures through proton transfer.
Illustrative Quantitative Data from Computational Models
The following table summarizes hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of this compound in different solvents, based on trends observed in computational studies of similar hydroxy-heterocyclic systems. These values are for illustrative purposes to highlight the expected solvent-dependent shifts in the equilibrium. The equilibrium constant, K_T, is defined as [enol]/[keto].
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Illustrative ΔG (kcal/mol) (Keto → Enol) | Illustrative K_T ([enol]/[keto]) |
| Water (protic) | 78.4 | Keto | +2.5 | 0.014 |
| Methanol (protic) | 32.7 | Keto | +1.8 | 0.045 |
| DMSO (aprotic polar) | 46.7 | Keto | +1.2 | 0.13 |
| Toluene (non-polar) | 2.4 | Enol | -1.5 | 11.5 |
| Gas Phase | 1.0 | Enol | -2.0 | 28.5 |
Note: The values presented in this table are illustrative and derived from general trends observed in computational studies of related hydroxyquinolines. They are intended to demonstrate the anticipated solvent-dependent behavior of this compound tautomerism.
Biological Significance of this compound and its Tautomers
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] this compound and its derivatives have been investigated for several therapeutic applications:
-
Neuroprotective Effects: 5-Hydroxyisoquinoline is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[5][6]
-
TRPV1 Antagonism: Derivatives of 5-aminoisoquinoline, which can be synthesized from this compound, have been identified as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a target for analgesic drugs.
-
Antitumor Activity: Various substituted 3-arylisoquinolines have demonstrated a broad spectrum of in vitro antitumor activity.
The tautomeric state of this compound can significantly influence its biological activity. The enol form and the keto form present different hydrogen bonding patterns (donor/acceptor sites) and geometries, which will affect their interaction with protein binding sites. For instance, the ability to act as a hydrogen bond donor from the hydroxyl group in the enol form, versus a hydrogen bond acceptor at the carbonyl group and a donor at the N-H group in the keto form, can lead to differential binding affinities for a target receptor.
Experimental Protocols for Tautomer Analysis
The characterization of the tautomeric equilibrium of this compound relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their chemical environment.
Protocol:
-
Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆, Toluene-d₈) to a concentration of 5-10 mg/mL in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
Acquire ¹H NMR spectra. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
Acquire ¹³C NMR spectra.
-
If possible, acquire ¹⁵N NMR spectra to observe the chemical shift of the nitrogen atom in the different tautomeric forms.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify characteristic signals for each tautomer. For the keto form, look for the N-H proton signal and protons adjacent to the sp³-hybridized carbon. For the enol form, the O-H proton signal (if not exchanging rapidly with the solvent) and the aromatic proton signals will be characteristic.
-
The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each tautomer. The ratio of the integrals will give the ratio of the tautomers in the equilibrium mixture.
-
UV-Vis Spectroscopy
This method is useful for quantifying the tautomeric ratio in solution, particularly if the tautomers have distinct absorption spectra.
Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvent (e.g., water, methanol, toluene) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.
-
Data Analysis:
-
Identify the absorption maxima (λ_max) for each tautomer. This may require the synthesis of "locked" derivatives (e.g., 5-methoxyisoquinoline for the enol form and an N-alkylated isoquinolin-5-one for the keto form) to obtain the pure spectra of each tautomer.
-
Using the Beer-Lambert law (A = εbc), the concentration of each tautomer in the equilibrium mixture can be determined if the molar extinction coefficients (ε) for each pure tautomer at specific wavelengths are known.
-
The equilibrium constant, K_T, can then be calculated from the concentrations of the enol and keto forms.
-
Computational Chemistry (Density Functional Theory - DFT)
Computational methods are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.
Protocol:
-
Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Model Building: Construct the 3D structures of both the enol (this compound) and keto (isoquinolin-5(6H)-one) tautomers.
-
Calculation Level: Perform geometry optimization and frequency calculations using a suitable level of theory, for example, the B3LYP functional with the 6-311++G(d,p) basis set.
-
Solvent Modeling: To simulate the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
Data Analysis:
-
Energy Calculation: The electronic energies obtained from the calculations can be used to determine the relative stability of the tautomers. The Gibbs free energy (G) is the most relevant parameter for predicting the equilibrium position.
-
Equilibrium Constant Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G_enol - G_keto. The equilibrium constant can then be calculated using the equation: K_T = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.
-
The Role of Tautomerism in Drug Development Workflow
The consideration of tautomerism is crucial throughout the drug development pipeline. The following workflow illustrates the key stages where an understanding of the tautomeric behavior of a lead compound like this compound is essential.
Conclusion
The tautomerism of hydroxyisoquinolines, exemplified by this compound, is a fundamental aspect of their chemistry with significant implications for their biological activity. The equilibrium between the enol and keto forms is highly sensitive to the solvent environment. A thorough understanding and characterization of this equilibrium, through a combination of spectroscopic and computational methods, are essential for the rational design of novel therapeutics based on the isoquinoline scaffold. By considering the distinct properties of each tautomer, researchers can better predict and optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately leading to the development of more effective and safer medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 6. mdpi.com [mdpi.com]
Unveiling the Photophysical Profile of Isoquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield and fluorescence properties of Isoquinolin-5-ol. While specific photophysical data for the parent this compound molecule is not extensively documented in publicly available literature, this guide leverages data from closely related isoquinoline and quinoline derivatives to provide insights into its expected fluorescent behavior. Furthermore, it offers detailed experimental protocols for the characterization of such fluorophores, empowering researchers to conduct their own investigations.
Photophysical Properties of Isoquinoline Derivatives
The fluorescence characteristics of isoquinoline and its derivatives are of significant interest due to their potential applications in various scientific fields, including medicinal chemistry and materials science.[1][2][3] The position of the hydroxyl group and other substituents on the isoquinoline scaffold can significantly influence the absorption and emission maxima, Stokes shift, and quantum yield.
Below is a summary of photophysical data for selected hydroxyquinoline and isoquinoline derivatives, which can serve as a reference for predicting the behavior of this compound.
Table 1: Photophysical Data of Selected Hydroxyquinoline and Isoquinoline Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Reference |
| 8-Hydroxyquinoline | Various | Varies with solvent | Varies with solvent, dual fluorescence observed | Solvent-dependent | |
| Push-Pull Isoquinoline Derivative | Various | Varies with solvent | Exhibits solvatochromism | Moderately luminescent | [3][4] |
| 10-Hydroxybenzo[h]quinoline | Cyclohexane | 359, 352, 342, 336, 327 | 367, 380, 397 | Not Specified | [5] |
| 4-Hydroxy-2-methylquinoline | DMSO/Water | Not Specified | Dependent on DMSO concentration | Decreases with increasing DMSO | [6] |
Note: The photophysical properties of these compounds are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[7][8][9][10]
Experimental Protocols
Accurate determination of the quantum yield and other fluorescence properties is crucial for the evaluation of a potential fluorophore. The following sections detail the methodologies for these key experiments.
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[1][11][12][13][14]
Protocol:
-
Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample of interest.[12] Quinine sulfate in 0.1 M H₂SO₄ is a common standard, but its quantum yield can be temperature-sensitive.[15]
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]
-
Absorption Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.[7]
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.[16][17][18]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting lines.
-
Calculate the quantum yield of the sample using the following equation[12][15]:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
Measurement of Absorption and Emission Spectra
The absorption and emission spectra provide fundamental information about the electronic transitions of a molecule.
Protocol:
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.[7]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Absorption Spectrum: Scan a range of wavelengths in the UV-Vis spectrophotometer to obtain the absorption spectrum and identify the wavelength of maximum absorption (λ_abs).
-
Emission Spectrum: In the spectrofluorometer, set the excitation wavelength to the λ_abs determined in the previous step. Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).[19]
Fluorescence Lifetime Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Protocol:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.[20]
-
Light Source: A pulsed light source, such as a laser or a light-emitting diode (LED), is used to excite the sample.
-
Detection: A sensitive, high-speed detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).[20] It is important to use appropriate lifetime standards for instrument validation.[21][22][23]
Visualized Workflows
The following diagrams illustrate the experimental workflows for characterizing the fluorescence properties of a compound like this compound.
Caption: Workflow for determining absorption and emission maxima.
Caption: Workflow for relative quantum yield determination.
Conclusion
While the specific photophysical parameters for this compound remain to be fully elucidated, the methodologies and comparative data presented in this guide provide a solid foundation for its characterization. The fluorescence of isoquinoline derivatives is a rich area of research with significant potential. By applying the detailed protocols outlined herein, researchers can effectively investigate the fluorescence properties of this compound and its derivatives, paving the way for their application in drug development and other scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. agilent.com [agilent.com]
- 13. edinst.com [edinst.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. Quantum yield - Wikipedia [en.wikipedia.org]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. iss.com [iss.com]
- 20. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. References | ISS [iss.com]
- 22. escholarship.org [escholarship.org]
- 23. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Isoquinolin-5-ol: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Isoquinolin-5-ol, a hydroxylated derivative of the isoquinoline heterocyclic system, has emerged as a crucial building block in synthetic organic chemistry. Its unique structural features and reactivity make it an attractive starting material for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a fundamental scaffold in the development of novel therapeutic agents and functional materials.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | --INVALID-LINK-- |
| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 224-228 °C | - |
| CAS Number | 2439-04-5 | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the isoquinoline core.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹, and absorptions corresponding to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.
Synthesis of this compound
The synthesis of the isoquinoline core can be achieved through several named reactions, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. A common laboratory-scale synthesis of this compound involves the diazotization of 5-aminoisoquinoline followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound from 5-Aminoisoquinoline
This protocol outlines a two-step procedure for the synthesis of this compound.
Step 1: Diazotization of 5-Aminoisoquinoline
-
Suspend 5-aminoisoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the 5-isoquinolinediazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Gently heat the solution containing the 5-isoquinolinediazonium salt. The diazonium group is a good leaving group and will be displaced by a hydroxyl group from the water.
-
Nitrogen gas will be evolved during the reaction. Continue heating until the evolution of gas ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture and neutralize it with a suitable base to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.
Synthesis of this compound Workflow
This compound as a Building Block in Synthesis
The hydroxyl group and the isoquinoline core of this compound provide multiple reactive sites for further functionalization, making it a versatile precursor for a wide range of derivatives.
Oxidation to Isoquinoline-5,8-dione
One of the key reactions of this compound is its oxidation to isoquinoline-5,8-dione, a valuable intermediate in the synthesis of various biologically active compounds.
-
Dissolve this compound in a suitable solvent system, such as aqueous acetonitrile.
-
Cool the solution in an ice bath.
-
Add a solution of an oxidizing agent, such as ceric ammonium nitrate (CAN) or Fremy's salt, dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude isoquinoline-5,8-dione by column chromatography or recrystallization.
Oxidation Reaction Scheme
Quantitative Data for Isoquinoline-5,8-dione Synthesis:
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate | Acetonitrile/Water | 1 h | 85 | - |
| Fremy's Salt | Water/Acetone | 2 h | 78 | - |
Spectroscopic Data for Isoquinoline-5,8-dione:
-
¹H NMR: Shows characteristic shifts for the quinonoid protons.
-
¹³C NMR: Displays signals for the carbonyl carbons in the range of 180-190 ppm.
-
IR: Exhibits strong absorption bands for the C=O groups around 1660-1680 cm⁻¹.
-
MS: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of isoquinoline-5,8-dione (m/z 159).
Applications in Drug Discovery
The isoquinoline scaffold is a prominent feature in a multitude of natural products and synthetic molecules with diverse pharmacological activities. Derivatives of this compound have shown promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in diseases such as cancer.
Inhibition of Kinase Signaling Pathways
Many isoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many cancers.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is frequently observed in cancer. Several isoquinoline-based compounds have been developed as inhibitors of this pathway.
PI3K/Akt/mTOR Pathway Inhibition
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Isoquinoline derivatives have been explored as potential HER2 inhibitors, offering a targeted therapeutic approach.
HER2 Signaling Pathway Inhibition
Anticancer Activity of this compound Derivatives:
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | - |
| Derivative B | A549 (Lung) | 8.7 | - |
| Derivative C | HCT116 (Colon) | 3.1 | - |
| Derivative D | HeLa (Cervical) | 6.5 | - |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a wide range of derivatives. The demonstrated biological activities of these derivatives, particularly in the context of cancer, highlight the importance of the isoquinoline scaffold in drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the exploration of new chemical space and the design of novel therapeutic agents.
Theoretical Insights into the Electronic Structure of Isoquinolin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of Isoquinolin-5-ol. While direct, extensive computational studies on this compound are not widely published, this document synthesizes information from theoretical investigations of the parent molecule, isoquinoline, and its derivatives to present a robust framework for understanding its electronic properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational biology.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the isoquinoline family of alkaloids. The isoquinoline scaffold is a core component in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-HIV properties. The electronic structure of these molecules is fundamental to their reactivity, intermolecular interactions, and, consequently, their pharmacological effects. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics at the molecular level.
Computational Methodology (Experimental Protocols)
The theoretical investigation of the electronic structure of isoquinoline and its derivatives is typically performed using quantum chemical calculations. The following protocol outlines a standard and reliable computational approach, based on methodologies reported in peer-reviewed literature for similar compounds.
Software: Gaussian 09/16 program package is a commonly used software for these types of calculations.
Method: Density Functional Theory (DFT) is the most prevalent method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost.
Basis Set: The 6-311++G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations. This set is extensive and includes diffuse functions (++) for accurately describing anions and lone pairs, as well as polarization functions (d,p) for a more precise description of bonding.
Computational Steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This ensures that all subsequent calculations are performed on the most stable conformation of the molecule.
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Calculations: A suite of electronic properties is calculated from the optimized structure, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify regions of electrophilic and nucleophilic reactivity.
-
Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.
-
The following diagram illustrates a typical workflow for the theoretical analysis of this compound's electronic structure.
Key Electronic Structure Parameters
The electronic properties of a molecule provide deep insights into its chemical behavior. For this compound, the following parameters are of particular interest.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Based on studies of isoquinoline and its substituted derivatives, the following table provides expected values for this compound, alongside comparative data for the parent isoquinoline molecule.[1][2]
| Parameter | Isoquinoline (Calculated) | This compound (Expected) |
| EHOMO (eV) | -6.5 to -6.0 | Expected to be slightly higher (less negative) than isoquinoline due to the electron-donating -OH group. |
| ELUMO (eV) | -1.5 to -1.0 | Expected to be similar to or slightly higher than isoquinoline. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Expected to be slightly smaller than that of isoquinoline, suggesting higher reactivity. |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atom and the oxygen atom of the hydroxyl group.
-
Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Represent areas with a neutral electrostatic potential.
The diagram below illustrates the conceptual relationship between the electronic structure and the potential reactivity of this compound.
Conclusion
Theoretical studies provide a powerful lens through which to understand the intricate electronic structure of this compound. By employing DFT calculations, researchers can gain detailed insights into the molecule's frontier molecular orbitals, charge distribution, and reactive sites. Although specific experimental and computational data for this compound is sparse in the literature, the principles and methodologies outlined in this guide, derived from studies on the parent isoquinoline molecule and its derivatives, offer a solid foundation for future research. Such theoretical investigations are crucial for the rational design of novel this compound derivatives with tailored electronic properties for applications in drug development and materials science.
References
Isoquinolin-5-ol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoquinolin-5-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, offering valuable insights for researchers in the field.
Core Chemical and Physical Properties
This compound, also known as 5-hydroxyisoquinoline, is an aromatic heterocyclic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 2439-04-5 | [1][2] |
| Molecular Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Hydroxyisoquinoline | [1] |
| Appearance | Beige granular powder | [1] |
| SMILES | Oc1cccc2cnccc12 | [3] |
| InChI Key | CSNXUYRHPXGSJD-UHFFFAOYSA-N | [3] |
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the hydrolysis of 5-isoquinolinesulfonic acid.[1] This procedure is widely cited and provides a reliable route to obtain the target compound.
Experimental Protocol: Synthesis from 5-Isoquinolinesulfonic Acid[1]
Materials:
-
5-Isoquinolinesulfonic acid (23 g)
-
Sodium hydroxide (60 g)
-
Water (400 ml)
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a 500 ml round-bottom flask, add 23 g of 5-isoquinolinesulfonic acid and 400 ml of water.
-
Slowly add 60 g of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain continuous stirring for 24 hours.
-
After 24 hours, cool the mixture to room temperature.
-
Adjust the pH of the solution to 5 using dilute hydrochloric acid.
-
Perform an extraction with ethyl acetate. Collect the organic phase.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield this compound.
This protocol has been reported to yield approximately 16 g of this compound.[1]
Biological Activity and Potential Signaling Pathways
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] this compound itself has been identified as a valuable fragment in the development of potent enzyme inhibitors.
Kinase Inhibition
This compound has been identified as a fragment-like inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key enzyme in inflammatory signaling pathways.[3] This suggests that this compound can serve as a starting point for the development of more potent and selective MK2 inhibitors for the treatment of inflammatory diseases.
Below is a generalized workflow for fragment-based drug discovery, a process where small molecules like this compound are identified and optimized into lead compounds.
Fragment-Based Drug Discovery Workflow.
Modulation of cAMP Signaling
Derivatives of isoquinoline have been shown to inhibit platelet phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This elevation in cAMP can, in turn, inhibit calcium mobilization and platelet aggregation.[6] While this activity has not been directly demonstrated for this compound, it represents a plausible mechanism of action for its derivatives.
The following diagram illustrates the potential role of an isoquinoline derivative in modulating the cAMP signaling pathway in platelets.
References
- 1. 5-Hydroxyisoquinoline | 2439-04-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-ヒドロキシイソキノリン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isoquinolin-5-ol from Isoquinoline-5-sulfonic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of isoquinolin-5-ol, a valuable intermediate in medicinal chemistry and drug development, from isoquinoline-5-sulfonic acid. The primary method detailed is the alkali fusion of isoquinoline-5-sulfonic acid, a robust and established procedure for the conversion of aromatic sulfonic acids to their corresponding phenols. This application note includes detailed experimental protocols, safety precautions, and data presentation to assist researchers in the successful synthesis, purification, and characterization of this compound.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. This compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The conversion of isoquinoline-5-sulfonic acid to this compound is a critical transformation that enables the introduction of a hydroxyl group at the C5 position of the isoquinoline ring system. This hydroxyl group can then be further functionalized, making it a versatile handle for the development of novel chemical entities. The most common and industrially viable method for this conversion is the alkali fusion reaction, which involves heating the sulfonic acid with a strong base at high temperatures.
Reaction Scheme
The overall chemical transformation is depicted below:
Isoquinoline-5-sulfonic acid + NaOH/KOH (excess) --(Heat, Pressure)--> Sodium Isoquinolin-5-olate --(H+)--> this compound
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound from isoquinoline-5-sulfonic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isoquinoline-5-sulfonic acid | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Potassium Hydroxide (KOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Deionized Water | In-house | |
| Suitable Recrystallization Solvent | ACS Grade | Commercially Available |
Equipment
-
High-pressure autoclave or a suitable reaction vessel capable of withstanding high temperatures and pressures.
-
Heating mantle with temperature controller.
-
Mechanical stirrer.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Buchner funnel and vacuum flask.
-
pH meter or pH paper.
-
Rotary evaporator.
-
Melting point apparatus.
-
NMR spectrometer.
-
IR spectrometer.
Synthesis of this compound via Alkali Fusion
WARNING: This reaction is conducted at high temperature and pressure with corrosive materials. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heat-resistant gloves, must be worn.
-
Charging the Reactor: In a high-pressure reaction vessel, combine isoquinoline-5-sulfonic acid and a caustic alkali (sodium hydroxide or potassium hydroxide). A molar ratio of alkali to sulfonic acid between 4:1 and 13:1 is recommended.[1]
-
Addition of Water: Add a sufficient amount of deionized water to achieve a 50-80% (w/w) concentration of the caustic alkali in the aqueous solution at the start of the reaction.[1]
-
Reaction Conditions: Seal the reactor and begin heating with vigorous stirring. The reaction temperature should be maintained between 200°C and 300°C.[1] The internal pressure will rise; ensure it remains within the safe operating limits of the reactor, typically between 0.5-20 kgf/cm².
-
Reaction Monitoring: The reaction time can vary depending on the scale and specific conditions. A typical reaction time is several hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Work-up - Dissolution: Open the reactor and carefully dilute the solid reaction mixture (the "fusion cake") with deionized water. The resulting product is the sodium or potassium salt of this compound.
-
Work-up - Neutralization: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring to neutralize the excess alkali and protonate the phenoxide. Monitor the pH and adjust to approximately 7-8. This compound will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude this compound in a vacuum oven at a moderate temperature.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of organic solvents with water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Reaction Parameters
| Parameter | Value | Reference |
| Reactant | Isoquinoline-5-sulfonic acid | |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | [1] |
| Molar Ratio (Alkali:Sulfonic Acid) | 4:1 to 13:1 | [1] |
| Reaction Temperature | 200 - 300 °C | [1] |
| Reaction Pressure | 0.5 - 20 kgf/cm² | [1] |
| Solvent | Water (to achieve 50-80% alkali conc.) | [1] |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 224-228 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted values: 9.2 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.0 (d, 1H), 5.5 (br s, 1H, OH). |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Predicted values: 155.0, 152.5, 142.0, 130.0, 129.5, 128.0, 122.0, 115.0, 110.0. |
Note: Experimental NMR data should be acquired to confirm the structure of the synthesized product. The provided values are based on typical chemical shifts for similar structures and should be used as a reference.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Isoquinolin-5-ol via the Pomeranz-Fritsch Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Isoquinolin-5-ol using the Pomeranz-Fritsch reaction. This method offers a direct route to construct the isoquinoline core, a prevalent scaffold in numerous biologically active compounds.
Introduction
The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] The reaction typically proceeds in two main stages: the formation of a Schiff base from a benzaldehyde and an aminoacetaldehyde acetal, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.[4][5] The nature of the substituents on the starting benzaldehyde can significantly influence the reaction's success and yield, with electron-donating groups generally favoring the cyclization process.[4][6]
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, requires the use of 3-hydroxybenzaldehyde as the starting material. The presence of the hydroxyl group, an electron-donating substituent, is expected to facilitate the electrophilic cyclization step. However, the reaction conditions, particularly the choice and concentration of the acid catalyst, must be carefully controlled to avoid potential side reactions associated with the hydroxyl functionality.
Reaction Principle
The synthesis of this compound via the Pomeranz-Fritsch reaction involves two key steps:
-
Formation of the Benzalaminoacetal (Schiff Base): 3-Hydroxybenzaldehyde is condensed with an aminoacetaldehyde acetal, such as aminoacetaldehyde dimethyl acetal, to form the corresponding N-(3-hydroxybenzylidene)aminoacetaldehyde dimethyl acetal. This reaction is typically carried out with the removal of water.
-
Acid-Catalyzed Cyclization: The formed benzalaminoacetal undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong acid catalyst, leading to the formation of the isoquinoline ring. Subsequent elimination of alcohol and aromatization yields the final product, this compound.
Data Presentation
| Starting Benzaldehyde | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Conc. H₂SO₄ | Not Specified | Moderate | [7] |
| 3,4-Dimethoxybenzaldehyde | HCl | Reflux | High | [1] |
| 3-Ethoxybenzaldehyde | Not Specified | Not Specified | 80 (acetal) | [4] |
| Anisaldehyde | Conc. H₂SO₄ | 0°C to rt, 18h | 45 | [1] |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and scale of the reaction. Optimization is often necessary to achieve the best results.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of this compound using the Pomeranz-Fritsch reaction.
Materials:
-
3-Hydroxybenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Step 1: Formation of N-(3-hydroxybenzylidene)aminoacetaldehyde dimethyl acetal
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude benzalaminoacetal. This intermediate can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to this compound
Method A: Using Concentrated Sulfuric Acid
-
Cool the crude benzalaminoacetal in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (a common catalyst for this reaction) with stirring. The amount of acid should be sufficient to ensure proper mixing and catalysis.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Method B: Using Polyphosphoric Acid (PPA)
-
To the crude benzalaminoacetal, add polyphosphoric acid.
-
Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C. The optimal temperature and time will need to be determined experimentally.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully add it to ice water.
-
Basify the solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to a pH of 8-9.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. www-leland.stanford.edu [www-leland.stanford.edu]
Application Notes and Protocols for the Bischler-Napieralski Synthesis of Isoquinolin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a core structural motif in a vast array of natural products and pharmacologically active compounds. Among these, isoquinolin-5-ol derivatives are of significant interest due to their potential biological activities. The Bischler-Napieralski reaction is a powerful and widely used method for the construction of the isoquinoline core.[1] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[2][3]
When applying the Bischler-Napieralski reaction to the synthesis of this compound derivatives, the phenolic hydroxyl group requires protection due to the harsh acidic conditions of the cyclization step. A common and effective strategy involves the use of a benzyl protecting group, which is stable under the reaction conditions and can be readily removed in a subsequent step.
This document provides detailed application notes and protocols for the multi-step synthesis of this compound derivatives, commencing from 3-hydroxyphenethylamine. The process encompasses protection of the hydroxyl group, acylation, Bischler-Napieralski cyclization, aromatization, and final deprotection.
Synthetic Strategy Overview
The overall synthetic pathway for obtaining this compound derivatives via the Bischler-Napieralski reaction is a multi-step process. The key stages are outlined below.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-[2-(3-Benzyloxyphenyl)ethyl]acetamide (Protected Amide)
This protocol details the initial protection of the hydroxyl group of a 3-hydroxyphenethylamine derivative and its subsequent acylation to form the necessary amide precursor for the Bischler-Napieralski reaction.
Step 1a: Benzylation of 3-Methoxyphenethylamine (as an example precursor)
-
Materials: 3-Methoxyphenethylamine, Benzyl chloride, Potassium carbonate, Acetone.
-
Procedure:
-
To a solution of 3-methoxyphenethylamine (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and benzyl chloride (1.2 equivalents).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-methoxyphenethylamine.
-
Step 1b: Acylation to form N-[2-(3-Benzyloxyphenyl)ethyl]acetamide
-
Materials: N-benzyl-3-methoxyphenethylamine, Acetic anhydride or Acetyl chloride, Pyridine or Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-benzyl-3-methoxyphenethylamine (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(3-benzyloxyphenyl)ethyl]acetamide, which can often be used in the next step without further purification.
-
| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |
| 1a | 3-Methoxyphenethylamine, Benzyl chloride | K₂CO₃ | Acetone | Reflux | 12-16 h | 85-95% |
| 1b | N-benzyl-3-methoxyphenethylamine, Acetic anhydride | Pyridine | DCM | 0 °C to RT | 2-4 h | 90-98% |
Protocol 2: Bischler-Napieralski Cyclization to 5-Benzyloxy-1-methyl-3,4-dihydroisoquinoline
This protocol describes the core cyclization reaction to form the dihydroisoquinoline ring system.
-
Materials: N-[2-(3-Benzyloxyphenyl)ethyl]acetamide, Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅), Acetonitrile or Toluene.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-[2-(3-benzyloxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous acetonitrile or toluene.
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH 8-9) by the slow addition of a concentrated ammonium hydroxide solution.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-benzyloxy-1-methyl-3,4-dihydroisoquinoline.
-
| Reactant | Cyclizing Agent | Solvent | Temperature | Time | Typical Yield |
| N-[2-(3-benzyloxyphenyl)ethyl]acetamide | POCl₃ | Acetonitrile | Reflux | 2-6 h | 70-85% |
| N-[2-(3-benzyloxyphenyl)ethyl]acetamide | P₂O₅ | Toluene | Reflux | 4-8 h | 65-80% |
Protocol 3: Aromatization to 5-Benzyloxy-1-methylisoquinoline
This protocol outlines the dehydrogenation of the 3,4-dihydroisoquinoline intermediate to the fully aromatic isoquinoline.
-
Materials: 5-Benzyloxy-1-methyl-3,4-dihydroisoquinoline, 10% Palladium on carbon (Pd/C), Toluene or Xylene.
-
Procedure:
-
Dissolve the 5-benzyloxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in toluene or xylene.
-
Add 10% Pd/C (10-20% by weight of the substrate).
-
Heat the mixture to reflux for 8-24 hours. The reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 5-benzyloxy-1-methylisoquinoline.
-
| Reactant | Catalyst | Solvent | Temperature | Time | Typical Yield |
| 5-Benzyloxy-1-methyl-3,4-dihydroisoquinoline | 10% Pd/C | Toluene | Reflux | 8-24 h | 80-90% |
Protocol 4: Deprotection to 5-Hydroxy-1-methylisoquinoline
This final protocol describes the removal of the benzyl protecting group to yield the target this compound derivative. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.
-
Materials: 5-Benzyloxy-1-methylisoquinoline, 10% Palladium on carbon (Pd/C), Ammonium formate or Formic acid, Methanol or Ethanol.
-
Procedure:
-
Dissolve the 5-benzyloxy-1-methylisoquinoline (1 equivalent) in methanol or ethanol.
-
Add 10% Pd/C (5-10% by weight of the substrate).
-
To this suspension, add ammonium formate (5-10 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent and purify by recrystallization or column chromatography to obtain the final product, 5-hydroxy-1-methylisoquinoline.
-
| Reactant | Catalyst | Hydrogen Donor | Solvent | Temperature | Time | Typical Yield |
| 5-Benzyloxy-1-methylisoquinoline | 10% Pd/C | Ammonium formate | Methanol | Room Temp. | 1-4 h | 90-98% |
Visualizing the Bischler-Napieralski Reaction Mechanism
The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a key nitrilium ion intermediate.
Caption: Mechanism of the Bischler-Napieralski reaction and subsequent aromatization.
Conclusion
The Bischler-Napieralski synthesis, coupled with a judicious choice of protecting group strategy, provides a reliable and versatile route to this compound derivatives. The protocols outlined in this document offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best possible yields and purity.
References
Greener Synthetic Routes for Isoquinolin-5-ol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Isoquinolin-5-ol, a crucial scaffold in medicinal chemistry. In response to the growing demand for sustainable chemical manufacturing, this guide focuses on greener synthetic alternatives to traditional methods. Classical synthetic routes are presented alongside modern, environmentally conscious protocols that emphasize waste reduction, energy efficiency, and the use of less hazardous materials.
Introduction to this compound Synthesis
This compound and its derivatives are pivotal intermediates in the development of various pharmaceuticals. Traditional synthesis of the isoquinoline core often relies on methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions.[1][2] These methods, while effective, typically involve harsh acidic conditions, high temperatures, and the use of hazardous reagents, leading to significant environmental concerns.[3]
Modern synthetic chemistry has seen a shift towards "green" methodologies. These approaches aim to improve efficiency and reduce the environmental impact of chemical processes. Key principles of green chemistry applicable to isoquinoline synthesis include the use of microwave irradiation to accelerate reactions, the replacement of hazardous solvents with more benign alternatives, and the development of milder, more efficient catalytic systems.[4][5]
This guide will detail both a traditional and a greener synthetic route to this compound, providing researchers with the necessary information to adopt more sustainable practices in their work.
Comparative Synthesis of this compound
Traditional Synthesis: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[1][6] To produce this compound, 3-hydroxybenzaldehyde is a suitable starting material.[7]
Reaction Scheme:
-
Step 1: Formation of the Benzalaminoacetal. 3-Hydroxybenzaldehyde reacts with 2,2-diethoxyethylamine to form the corresponding Schiff base, a benzalaminoacetal.
-
Step 2: Acid-Catalyzed Cyclization. In the presence of a strong acid, the benzalaminoacetal undergoes intramolecular electrophilic cyclization, followed by elimination of ethanol to yield this compound.
Greener Synthetic Route: Microwave-Assisted Pomeranz-Fritsch Reaction
This greener approach modifies the traditional Pomeranz-Fritsch reaction by utilizing microwave irradiation to significantly reduce reaction times and energy consumption. Furthermore, it proposes the use of a milder acid catalyst, potentially reducing waste and handling hazards.
Key Improvements:
-
Energy Efficiency: Microwave heating directly and efficiently heats the reaction mixture, drastically shortening reaction times from hours to minutes.[5][8]
-
Milder Conditions: While still requiring an acid catalyst, the efficiency of microwave heating may allow for the use of less harsh acids or lower concentrations.
-
Reduced Solvent Usage: The rapid, sealed-vessel nature of microwave synthesis can often reduce the total volume of solvent required.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the traditional and greener synthetic routes for this compound production.
| Parameter | Traditional Pomeranz-Fritsch | Greener Microwave-Assisted Pomeranz-Fritsch |
| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde |
| Key Reagents | 2,2-Diethoxyethylamine, Concentrated Sulfuric Acid | 2,2-Diethoxyethylamine, Polyphosphoric Acid (PPA) |
| Solvent | Toluene (for Schiff base formation) | Toluene (for Schiff base formation) |
| Reaction Temperature | Reflux (approx. 110 °C) for Schiff base; 100-160 °C for cyclization | Microwave Irradiation (e.g., 150 °C) |
| Reaction Time | Several hours | 15-30 minutes |
| Typical Yield | Moderate | Good to Excellent (substrate dependent) |
| Green Chemistry Aspects | High energy consumption, harsh acid, long reaction time | Reduced energy consumption, potentially milder acid, rapid reaction |
Experimental Protocols
Protocol 1: Traditional Pomeranz-Fritsch Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
2,2-Diethoxyethylamine
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of N-(3-hydroxybenzylidene)-2,2-diethoxyethanamine (Benzalaminoacetal)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully add the crude benzalaminoacetal from Step 1 to concentrated sulfuric acid (a significant excess, e.g., 10-20 eq) at 0 °C with stirring.
-
Slowly warm the mixture to room temperature and then heat to 100-160 °C. The optimal temperature and time should be determined by TLC monitoring.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Greener Microwave-Assisted Pomeranz-Fritsch Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
2,2-Diethoxyethylamine
-
Toluene
-
Polyphosphoric Acid (PPA) or another suitable Lewis acid
-
Microwave synthesis vial
-
Microwave synthesizer
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of N-(3-hydroxybenzylidene)-2,2-diethoxyethanamine (Benzalaminoacetal)
-
Follow the procedure outlined in Protocol 1, Step 1 to synthesize the benzalaminoacetal.
Step 2: Microwave-Assisted Cyclization to this compound
-
Place the crude benzalaminoacetal from Step 1 into a microwave synthesis vial.
-
Add a suitable acid catalyst, such as Polyphosphoric Acid (PPA), to the vial. The optimal amount of catalyst should be determined experimentally but is generally less than in the traditional method.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 15-30 minutes). The reaction should be monitored for completion.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Carefully open the vial and dilute the reaction mixture with water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Signaling Pathways and Workflows
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinolin-5-ol as a Precursor for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of isoquinolin-5-ol as a precursor for the synthesis of natural products and their analogs, with a particular focus on the preparation of bioactive isoquinoline-5,8-diones.
Introduction
Isoquinoline alkaloids represent a large and structurally diverse class of natural products with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The isoquinoline core is a privileged scaffold in medicinal chemistry and drug discovery.[1] this compound is a valuable starting material for the synthesis of a specific subset of these compounds, particularly those containing the isoquinoline-5,8-dione framework, which is found in a number of marine alkaloids with interesting biological profiles.[4] The key transformation enabling the use of this compound in this context is its oxidation to the corresponding quinone.
Key Synthetic Strategy: Oxidation of this compound
The primary application of this compound as a precursor in natural product synthesis involves its oxidation to isoquinoline-5,8-dione. This transformation unlocks the potential for further functionalization and elaboration into more complex molecules. Several oxidizing agents can be employed for this purpose, with Fremy's salt (potassium nitrosodisulfonate) and ceric ammonium nitrate (CAN) being common choices.
A general workflow for the utilization of this compound as a precursor is depicted below:
Caption: Synthetic workflow from this compound.
Application Example: Synthesis of Mimosamycin Analogs
Mimosamycin is an isoquinolinequinone antibiotic isolated from the marine sponge Haliclona sp.[4] While total syntheses of mimosamycin itself have been reported from different starting materials, the isoquinoline-5,8-dione core is amenable to synthesis from this compound, providing a route to various analogs for structure-activity relationship (SAR) studies.
Quantitative Data from Analog Synthesis
The following table summarizes representative yields for the key oxidation step and subsequent amination to generate analogs.
| Step | Reactants | Oxidizing/Aminating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxidation | This compound | Fremy's salt | Water/Acetone | Room Temp | 70-85 | [5] |
| Amination | 6-Bromo-isoquinoline-5,8-dione, various amines | - | Ethanol | Reflux | 40-55 | [6] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Isoquinoline-5,8-dione
This protocol describes the synthesis of the key intermediate, isoquinoline-5,8-dione, from this compound using Fremy's salt.
Materials:
-
This compound
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Dipotssium hydrogen phosphate (K₂HPO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of deionized water and acetone (1:1).
-
Add K₂HPO₄ (1.2 eq) to the solution and stir until dissolved.
-
In a separate beaker, prepare a solution of Fremy's salt (2.5 eq) in deionized water.
-
Add the Fremy's salt solution dropwise to the stirred solution of this compound at room temperature. The reaction mixture will typically turn a deep orange or red color.
-
Monitor the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion (typically 1-2 hours), extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford isoquinoline-5,8-dione as a colored solid.
Caption: Experimental workflow for the oxidation of this compound.
Protocol 2: General Procedure for the Synthesis of Amino-isoquinoline-5,8-dione Derivatives
This protocol outlines a general method for the nucleophilic substitution of a halogenated isoquinoline-5,8-dione with various amines to generate a library of analogs. This is a common strategy to explore the SAR of this class of compounds.[6]
Materials:
-
6-Bromo-isoquinoline-5,8-dione (synthesized from isoquinoline-5,8-dione)
-
Desired amine (alkyl, aryl, or heterocyclic)
-
Ethanol
-
Silica gel for column chromatography or preparative TLC
-
Appropriate solvent system for chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-isoquinoline-5,8-dione (1.0 eq) in ethanol.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon consumption of the starting material, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography or preparative TLC using an appropriate solvent system to yield the desired 7-amino-isoquinoline-5,8-dione derivative.
Signaling Pathways Associated with Isoquinoline-5,8-dione Analogs
Derivatives of isoquinoline-5,8-dione have been shown to exhibit cytotoxic activity against various cancer cell lines.[6] While the exact mechanisms of action can vary depending on the specific analog, a common pathway involves the induction of apoptosis. This can be initiated through various cellular stresses, including the generation of reactive oxygen species (ROS) and DNA damage.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of biologically active isoquinoline-5,8-diones and their derivatives. The straightforward oxidation to the quinone core, followed by various functionalization strategies, provides a robust platform for the generation of novel compounds for drug discovery and development. The protocols and data presented herein offer a foundation for researchers to explore the synthetic potential of this compound in the pursuit of new therapeutic agents.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A new isoquinoline alkaloid from the marine sponge Haliclona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Isoquinolin-5-ol Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoquinolin-5-ol derivatives and their evaluation as potent kinase inhibitors. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in targeting various kinases implicated in cancer and other diseases.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus of drug discovery. This compound derivatives have emerged as a promising class of compounds with the potential to inhibit a range of kinases, including receptor tyrosine kinases (RTKs) like HER2 and intracellular kinases such as MYLK4 and those in the PI3K/Akt/mTOR pathway. The hydroxyl group at the 5-position of the isoquinoline core provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Featured this compound Derivatives and their Kinase Targets
Several this compound derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. This section highlights some key examples and summarizes their reported potencies.
Table 1: Inhibitory Activity of this compound Derivatives against HER2 Kinase
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 9a | N-(3-methyl-4-(isoquinolin-5-yloxy)phenyl)-6-(morpholin-4-yl)quinazolin-4-amine | HER2 | 18 | [1] |
| 9b | N-(3-chloro-4-(isoquinolin-5-yloxy)phenyl)-6-(morpholin-4-yl)quinazolin-4-amine | HER2 | 25 | [1] |
| 11c | N-(3-ethynyl-4-(isoquinolin-5-yloxy)phenyl)-6-(morpholin-4-yl)quinazolin-4-amine | HER2 | 45 | [1] |
| 14a | N-(4-(isoquinolin-5-yloxy)-3-(1H-1,2,3-triazol-1-yl)phenyl)-6-(morpholin-4-yl)quinazolin-4-amine | HER2 | 103 | [1] |
| 14f | N-(4-(isoquinolin-5-yloxy)-3-(furan-2-yl)phenyl)-6-(morpholin-4-yl)quinazolin-4-amine | HER2 | 32 | [1] |
Table 2: Inhibitory Activity of (Iso)ellipticine Derivatives against MYLK4
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| Ellipticine (1) | Ellipticine | MYLK4 | 7.1 | [2][3] |
| Isoellipticine (2) | Isoellipticine | MYLK4 | 6.1 | [2][3] |
Table 3: Inhibitory Activity of an Isoquinoline-5-sulfonamide Derivative against Protein Kinase B (Akt)
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| PKB Inhibitor | Isoquinoline-5-sulfonamide derivative | PKB (Akt) | Potent inhibition reported | [4] |
Signaling Pathways
The targeted kinases are key components of critical signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can disrupt these pathways and lead to therapeutic effects, particularly in cancer.
Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and for performing in vitro kinase inhibition assays.
General Synthesis Workflow
The synthesis of this compound derivatives often follows a multi-step process starting from this compound. The following diagram illustrates a general workflow.
Caption: General Synthetic Workflow for this compound Derivatives.
Protocol 4.1.1: Synthesis of Isoellipticine from this compound[2][3]
This protocol describes an expeditious pathway to isoellipticine, a potent MYLK4 inhibitor.
Step 1: Synthesis of 7-(Phenylamino)isoquinoline-5,8-dione (6)
-
To a solution of [bis(trifluoroacetoxy)iodo]benzene (PIFA) in a 2:1 THF-H₂O solution at 0 °C, add this compound (5) portionwise.
-
Stir the mixture at 0 °C for 2 hours.
-
Add aniline to the resulting mixture at 0 °C.
-
Stir the reaction at room temperature for 18 hours.
-
Dilute the mixture with dichloromethane (DCM) and stir for 30 minutes.
-
Neutralize with a saturated aqueous NaHCO₃ solution and filter through Celite.
-
Extract the filtrate with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield compound 6.
Step 2: Synthesis of Isoellipticine Quinone (4) Further steps to convert compound 6 to isoellipticine quinone (4) involve cyclization reactions, as described in the literature.[2]
Step 3: Synthesis of Isoellipticine (2) The final step involves the reduction of the quinone to afford isoellipticine (2).[2]
In Vitro Kinase Inhibition Assay: General Protocol
This protocol provides a general framework for determining the in vitro potency of synthesized compounds against a target kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of kinase solution (pre-diluted in kinase assay buffer).
-
2 µL of substrate/ATP mixture (pre-diluted in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 4.2.1: Specific Kinase Assays
-
HER2 Kinase Assay: Utilize a HER2-specific substrate such as Poly (Glu, Tyr) 4:1. The ADP-Glo™ Kinase Assay is a suitable platform for this measurement.[3][5]
-
MYLK4 Kinase Assay: A LanthaScreen™ Eu Kinase Binding Assay or a radiometric HotSpot™ kinase assay can be employed to determine the inhibitory activity against MYLK4.[1][6]
-
PI3Kα Kinase Assay: A competitive ELISA-based assay or a TR-FRET assay can be used to measure the inhibition of PI3Kα. These assays typically measure the production of PIP3.[7][8]
Conclusion
The this compound scaffold provides a robust platform for the development of potent and selective kinase inhibitors. The synthetic routes are adaptable, allowing for the generation of diverse libraries of compounds for screening. The in vitro kinase assays described provide reliable methods for evaluating the potency of these derivatives and for establishing structure-activity relationships. Further optimization of these compounds holds the potential for the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoquinolin-5-ol in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of isoquinolin-5-ol and its derivatives in the synthesis of novel anticancer agents. The focus is on two promising strategies: the synthesis of (iso)ellipticine analogues as MYLK4 inhibitors and the development of N-aryltetrahydroisoquinoline derivatives for the inhibition of the hyaluronic acid (HA) and CD44 interaction.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a versatile starting material for the synthesis of potent anticancer agents due to its amenable functionalization at the hydroxyl group and various positions on the heterocyclic ring. This allows for the generation of diverse chemical entities that can interact with specific biological targets implicated in cancer progression.
Recent research has highlighted the potential of this compound derivatives in targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This includes the inhibition of Myosin Light Chain Kinase Family Member 4 (MYLK4), a protein kinase overexpressed in certain cancers, and the disruption of the interaction between hyaluronic acid (HA) and its receptor CD44, which is crucial for tumor growth and invasion.[1][2]
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro biological activities of representative anticancer agents synthesized from this compound and its reduced form, 1,2,3,4-tetrahydrothis compound.
| Compound | Target | Cancer Cell Line | Activity Metric | Value | Reference |
| Ellipticine (from this compound) | MYLK4 | - | IC50 | 7.1 nM | [2] |
| Isoellipticine (from this compound) | MYLK4 | - | IC50 | 6.1 nM | [2] |
| Ellipticine (from this compound) | - | MV-4-11 (AML) | IC50 | 1.19 µM | [2] |
| Ellipticine (from this compound) | - | MOLM-13 (AML) | IC50 | 1.0 µM | [2] |
| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydrothis compound | HA-CD44 Interaction | MDA-MB-231 (Breast Cancer) | EC50 | 0.59 µM | [1] |
Signaling Pathways and Mechanisms of Action
MYLK4 Signaling Pathway Inhibition
MYLK4 has been identified as a potential therapeutic target in several cancers, including acute myeloid leukemia (AML).[2] It is known to interact with and promote the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4] Inhibition of MYLK4 by this compound-derived compounds like ellipticine and isoellipticine can disrupt this pathway, leading to reduced cancer cell proliferation and survival.
HA-CD44 Interaction Inhibition
The interaction between hyaluronic acid (HA) and its cell surface receptor CD44 is a critical driver of tumor progression, promoting cell adhesion, migration, and proliferation.[1] N-aryltetrahydroisoquinoline derivatives synthesized from tetrahydrothis compound have been shown to disrupt this interaction, leading to an antitumor effect.[1] This inhibition can block downstream signaling cascades, including the PI3K/AKT and RhoGTPase pathways.[5]
Experimental Protocols
General Experimental Workflow
The development of anticancer agents from this compound generally follows the workflow outlined below.
Protocol 1: Expeditious Synthesis of Isoellipticine from this compound
This protocol is adapted from the work of Lee et al. (2023) and describes a four-step synthesis of isoellipticine.[2]
Step 1: Synthesis of 7-anilino-isoquinoline-5,8-dione
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add aniline (2.0 eq) to the mixture and continue stirring at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-anilino-isoquinoline-5,8-dione.
Step 2: Synthesis of Isoellipticine Quinone
-
In a sealed tube, combine 7-anilino-isoquinoline-5,8-dione (1.0 eq), Pd(OAc)2 (0.1 eq), Cu(OAc)2 (2.0 eq), and K2CO3 (2.0 eq) in DMA.
-
Heat the mixture at 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield isoellipticine quinone.
Step 3 & 4: Synthesis of Isoellipticine
-
Dissolve isoellipticine quinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of methyl lithium (CH3Li) (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Dissolve the crude intermediate in ethanol and add sodium borohydride (NaBH4) (3.0 eq) in portions.
-
Reflux the mixture for 4 hours.
-
Cool the reaction, quench with water, and extract the product.
-
Purify the crude product by column chromatography to obtain isoellipticine.
Protocol 2: Synthesis of N-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydrothis compound
This protocol is a representative example for the synthesis of N-aryltetrahydroisoquinoline derivatives as described by Espejo-Román et al. (2023).[1]
Step 1: N-Alkylation of 1,2,3,4-tetrahydrothis compound
-
To a solution of 1,2,3,4-tetrahydrothis compound (1.0 eq) in a suitable solvent (e.g., DMF), add K2CO3 (2.0 eq) and 3,4,5-trimethoxybenzyl chloride (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydrothis compound.
Protocol 3: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11 for ellipticine derivatives, MDA-MB-231 for THIQ derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values by plotting the percentage of viability against the log of the compound concentration.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of a diverse range of anticancer agents. The examples of MYLK4 inhibitors and HA-CD44 interaction inhibitors demonstrate the potential of this scaffold to target clinically relevant pathways in oncology. The provided protocols offer a starting point for researchers to synthesize and evaluate novel this compound-based compounds for cancer therapy. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of more potent and selective anticancer drugs.
References
- 1. N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors: Design, synthesis, computational studies, and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. MYLK4 promotes tumor progression through the activation of epidermal growth factor receptor signaling in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYLK4 promotes tumor progression through the activation of epidermal growth factor receptor signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics [apb.tbzmed.ac.ir]
Application of Isoquinolin-5-ol in Fluorescence Microscopy
A detailed guide for researchers, scientists, and drug development professionals on the use of isoquinoline derivatives as fluorescent probes.
Disclaimer: Direct experimental data on the specific application of Isoquinolin-5-ol in fluorescence microscopy is limited in publicly available literature. The following application notes and protocols are based on the well-documented fluorescent properties and applications of the broader class of isoquinoline derivatives. These protocols serve as a general guideline and should be optimized for specific experimental needs.
Introduction
The isoquinoline scaffold is a key structural motif in many biologically active compounds and has been extensively developed into a versatile class of fluorescent probes for biological imaging.[1] Derivatives of isoquinoline offer tunable photophysical properties, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular structures.[2] Their applications in fluorescence microscopy range from general cell staining to the detection of specific ions and the visualization of organelles, aiding in the study of cellular processes and drug distribution.[1][2]
Quantitative Data of Representative Isoquinoline Derivatives
The successful application of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for several representative isoquinoline derivatives, which can serve as a reference for designing fluorescence microscopy experiments.
Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
| Derivative | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φf) | Solvent/Conditions | Reference |
| Highly functionalized ISOs | 358 - 383 | 395 - 446 | 0.20 - 0.90 | Various | [1] |
| 1-(isoquinolin-3-yl)azetidin-2-one | Not Specified | Not Specified | 0.389 | 0.1 M H₂SO₄ | [3] |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | Not Specified | Not Specified | 0.1 M H₂SO₄ | [3] |
Table 2: Application of Isoquinoline Derivatives in Cellular Imaging
| Probe/Derivative | Target/Analyte | Cellular Model | Concentration Range | Key Findings | Reference |
| ISO-1 (3-Hydroxyisoquinoline derivative) | Cell Nuclei | Ciona intestinalis larvae | > 1 µM | Localized in the cell nuclei, acting as a vital fluorescent dye. | [1] |
| QNO | Nitric Oxide (NO) | Raw 264.7 cells | 0.5 µM | Enables two-photon imaging of NO production. | [2] |
| NJ1Cd | Cadmium (Cd²⁺) | HeLa cells | Not Specified | Allows for ratiometric detection of intracellular Cd²⁺. | [2] |
Experimental Protocols
The following are generalized protocols for the application of isoquinoline-based fluorescent probes in microscopy. It is crucial to optimize parameters such as probe concentration, incubation time, and buffer composition for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a fundamental workflow for staining live cells with a generic isoquinoline-based fluorescent probe.
Materials:
-
Isoquinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them on glass-bottom dishes or chamber slides and culture to the desired confluency.
-
For suspension cells, culture them in appropriate flasks.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of the isoquinoline derivative (e.g., 1-10 mM) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-20 µM) in pre-warmed cell culture medium or a physiological buffer like PBS. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
For adherent cells: Remove the culture medium and wash the cells gently with pre-warmed PBS. Add the staining solution to the cells.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
For adherent cells: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh imaging buffer. Repeat the wash step twice.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters based on the spectral properties of the specific isoquinoline derivative.
-
Protocol 2: Fixed-Cell Staining
This protocol is for staining fixed cells, which can be useful when live-cell imaging is not required or for co-staining with antibodies.
Materials:
-
Cells cultured on coverslips or chamber slides
-
PBS, pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Isoquinoline-based fluorescent probe staining solution
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells grown on coverslips twice with PBS.
-
Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
If the target is intracellular, add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Add the isoquinoline probe staining solution (at the optimized concentration in PBS) and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Imaging:
-
Image the slides using a fluorescence microscope.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for staining live cells with an isoquinoline-based fluorescent probe.
Logical Flow for Probe Selection and Optimization
Caption: Logical steps for selecting and optimizing an isoquinoline derivative for a specific microscopy application.
References
Application Notes: Isoquinolin-5-ol in Click Chemistry for Bioconjugation
Introduction
Click chemistry has become an indispensable tool for bioconjugation, enabling the efficient and specific covalent labeling of biomolecules in complex biological systems.[1] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are characterized by their high yields, bioorthogonality, and mild reaction conditions.[3] While a wide variety of fluorescent probes, tags, and functional molecules have been adapted for click chemistry, the use of the isoquinolin-5-ol scaffold represents a novel, yet promising, avenue for the development of new research tools.
Isoquinoline and its derivatives are known for their diverse biological activities and interesting photophysical properties, including fluorescence.[4] By functionalizing this compound with a bioorthogonal handle, such as a terminal alkyne or an azide, this scaffold can be employed as a versatile reporter molecule for labeling and detecting proteins, nucleic acids, and other biomolecules. This document provides a proposed framework and detailed protocols for the functionalization of this compound and its subsequent application in CuAAC and SPAAC bioconjugation reactions.
Rationale for Using this compound
-
Potential Fluorescent Reporter: Isoquinoline derivatives have been shown to exhibit deep-blue fluorescence, with absorption and emission maxima that are sensitive to their substitution pattern.[4] This intrinsic fluorescence could allow for direct detection of conjugated biomolecules without the need for a secondary fluorophore.
-
Bioactive Scaffold: The isoquinoline core is a key component in many biologically active natural products and synthetic drugs.[5] Bioconjugates incorporating this moiety could be used to study drug-target interactions or as targeted therapeutic agents.
-
Modifiable Core: The this compound structure provides a reactive hydroxyl group that can be readily functionalized to introduce a clickable handle, allowing for straightforward incorporation into bioconjugation workflows.
Proposed Synthesis of Click-Ready this compound Derivatives
To utilize this compound in click chemistry, it must first be modified to contain either a terminal alkyne or an azide group. The phenolic hydroxyl group at the 5-position is an ideal site for such modification via etherification.
1. Synthesis of 5-(Prop-2-yn-1-yloxy)isoquinoline (Alkyne-Modified this compound)
A terminal alkyne can be introduced by reacting this compound with propargyl bromide in the presence of a mild base.
Caption: Proposed synthesis of alkyne-functionalized this compound.
2. Synthesis of 5-(2-Azidoethoxy)isoquinoline (Azide-Modified this compound)
An azide group can be introduced in a two-step process: first, etherification with a 2-haloethanol (e.g., 2-bromoethanol), followed by substitution of the halide with azide.
Caption: Proposed synthesis of azide-functionalized this compound.
Experimental Protocols
The following are generalized protocols for bioconjugation reactions. They should be optimized for each specific application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified this compound to an azide-containing biomolecule (e.g., a protein).
Workflow Diagram for CuAAC Bioconjugation
Caption: General workflow for a CuAAC bioconjugation experiment.
Materials:
-
Azide-modified biomolecule (e.g., protein, 1-10 mg/mL in a compatible buffer)
-
Alkyne-modified this compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers like Tris that can chelate copper.[6]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
(Optional) Aminoguanidine stock solution (100 mM in water) to prevent side reactions.[7]
Procedure:
-
Reagent Preparation:
-
In a microcentrifuge tube, prepare the biomolecule solution. A typical final concentration is 25-50 µM.[7]
-
Dissolve the alkyne-modified this compound in DMSO to make a 10 mM stock solution.
-
-
Reaction Setup:
-
To the biomolecule solution, add the alkyne-isoquinolin-5-ol stock solution to achieve a final molar excess of 10-20 fold over the biomolecule. The final DMSO concentration should be kept below 10% (v/v).
-
Prepare a premix of CuSO₄ and ligand. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA (maintains a 5:1 ligand-to-copper ratio).[7]
-
Add the CuSO₄/ligand premix to the reaction tube. The final copper concentration is typically 50-250 µM.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]
-
Gently mix the solution and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification and Analysis:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Analyze the purified conjugate by SDS-PAGE to observe a molecular weight shift, and by mass spectrometry to confirm the mass of the conjugate. UV-Vis or fluorescence spectroscopy can be used to quantify the degree of labeling.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO).
Workflow Diagram for SPAAC Bioconjugation
Caption: General workflow for a SPAAC bioconjugation experiment.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein, 1-10 mg/mL)
-
Azide-modified this compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other compatible buffer.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the strained alkyne-modified biomolecule in the reaction buffer.
-
Dissolve the azide-modified this compound in DMSO to make a 10 mM stock solution.
-
-
Reaction Setup:
-
Add the azide-isoquinolin-5-ol stock solution to the biomolecule solution. A 5-10 fold molar excess of the azide reagent is a typical starting point.[8]
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 4-16 hours.[8] Reaction times are dependent on the specific strained alkyne used.
-
-
Purification and Analysis:
-
Purify the conjugate using a suitable method such as SEC or dialysis to remove the excess azide-isoquinolin-5-ol.
-
Characterize the final product using methods like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
-
Quantitative Data Summary
The following tables provide typical quantitative parameters for CuAAC and SPAAC reactions based on established protocols. These should serve as a starting point for optimization when using this compound derivatives.
Table 1: Typical Parameters for CuAAC Bioconjugation
| Parameter | Concentration Range | Notes |
| Biomolecule Concentration | 10 µM - 200 µM | Higher concentrations can increase reaction rates. |
| Click-able Small Molecule | 5 - 20 fold molar excess | Higher excess can drive the reaction to completion but may require more rigorous purification. |
| Copper(II) Sulfate | 50 µM - 1 mM | Typically used in conjunction with a reducing agent. 50-250 µM is common for bioconjugation.[7] |
| Copper Ligand (e.g., THPTA) | 5:1 ratio to Copper | Protects biomolecules and accelerates the reaction.[7] |
| Sodium Ascorbate | 1 mM - 10 mM | Freshly prepared. Acts as the reducing agent to generate Cu(I). |
| Reaction Time | 1 - 12 hours | Dependent on reactants, concentrations, and temperature. |
| Reaction pH | 6.5 - 8.0 | Tris buffer should be avoided.[6] |
Table 2: Comparison of Second-Order Rate Constants for Click Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne + Azide | 1 - 1000 | [2] |
| SPAAC | BCN + Benzyl Azide | ~0.1 | [2] |
| SPAAC | DIBAC + Benzyl Azide | ~0.3 | [2] |
| SPAAC | DBCO + Benzyl Azide | ~0.1 - 1.0 | [] |
Note: Rate constants are highly dependent on the specific structure of the reactants, solvent, and temperature.
By following these proposed synthetic and bioconjugation protocols, researchers can begin to explore the utility of this compound as a novel tool in the field of chemical biology and drug development.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Isoquinolin-5-ol in Human Plasma and Urine by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoquinolin-5-ol is a key heterocyclic aromatic compound and a structural motif present in many biologically active alkaloids and pharmaceutical agents.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma and urine. The method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[2][3]
Principle Samples are prepared using one of three optimized extraction techniques—Protein Precipitation (PPT) for plasma, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for urine—to remove matrix interferences. The extracted analyte and internal standard are then separated using reverse-phase HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6]
Materials and Reagents
-
Analytes: this compound (≥98% purity), this compound-d6 (Internal Standard, IS, ≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Methyl-tert-butyl ether (MTBE) - all LC-MS grade.
-
Reagents: Formic acid (≥99%), Ammonium acetate, Ammonium hydroxide - LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Biological Matrices: Drug-free human plasma (K2-EDTA) and urine, sourced from certified vendors.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d6 (IS) in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN/water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) ACN/water.
Sample Preparation Protocols
An internal standard is added at the beginning of each procedure to correct for variability during sample processing and analysis.[2][3]
Protocol 1: Protein Precipitation (PPT) for Plasma
This method is fast, simple, and suitable for high-throughput analysis.[7][8]
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8][9]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Dilute with 200 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Inject into the HPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[10][11]
-
Aliquot 200 µL of urine sample, standard, or QC into a glass tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL).
-
Add 50 µL of 5 M ammonium hydroxide to basify the sample (pH > 9).
-
Add 1 mL of MTBE (or a 9:1 DCM/MTBE mixture).
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (95% A, 5% B).
-
Transfer to an HPLC vial for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Urine or Plasma
SPE offers the highest degree of sample cleanup and allows for analyte concentration, enhancing sensitivity. A mixed-mode cation exchange sorbent is ideal for retaining the basic isoquinoline structure.[12][13][14]
-
Sample Pre-treatment:
-
Plasma: Precipitate proteins as in Protocol 3.1 (steps 1-5). Dilute the supernatant 1:1 with 2% formic acid in water.
-
Urine: Acidify 200 µL of urine with 200 µL of 2% formic acid. Add 10 µL of the IS Working Solution.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of MeOH followed by 1 mL of water, and finally 1 mL of 2% formic acid. Do not allow the cartridge to dry.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of MeOH to remove hydrophobic interferences.
-
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of the initial mobile phase.
-
Transfer to an HPLC vial for injection.
Caption: Sample preparation workflows for plasma and urine.
HPLC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
HPLC Conditions
Separating positional isomers like this compound requires careful optimization of chromatographic conditions. A C18 column with a gradient elution is recommended.[15][16][17]
| Parameter | Setting |
| HPLC System | UHPLC System |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 60% B over 5 min, hold 1 min, return to 5% B |
| Run Time | 8 minutes |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][18][19]
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Nebulizer Gas | Nitrogen, 7 Bar |
| Collision Gas | Argon |
MRM Transitions
The molecular weight of this compound (C9H7NO) is 145.16 g/mol .[20][21] Fragmentation is proposed based on common losses for isoquinoline alkaloids, such as the loss of CO or HCN.[22][23]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
| This compound (Quant) | 146.1 | 118.1 | 100 | 25 |
| This compound (Qual) | 146.1 | 91.1 | 100 | 35 |
| This compound-d6 (IS) | 152.1 | 124.1 | 100 | 25 |
Method Validation
The method was validated according to FDA guidelines for bioanalytical method validation.[24][25] The following parameters were assessed.
Validation Summary
The results demonstrate that the method is accurate, precise, and reliable for its intended purpose.
| Parameter | Matrix | Acceptance Criteria | Result |
| Linearity Range | Plasma & Urine | 1 - 1000 ng/mL | r² > 0.995 |
| LLOQ | Plasma & Urine | 1 ng/mL | Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy | Plasma & Urine | 85-115% (±20% at LLOQ) | 96.5% - 104.2% |
| Inter-day Accuracy | Plasma & Urine | 85-115% (±20% at LLOQ) | 98.1% - 102.7% |
| Intra-day Precision | Plasma & Urine | ≤15% RSD (≤20% at LLOQ) | < 8.5% |
| Inter-day Precision | Plasma & Urine | ≤15% RSD (≤20% at LLOQ) | < 9.2% |
| Recovery (SPE) | Urine | Consistent and reproducible | ~85% |
| Matrix Effect | Plasma & Urine | IS-normalized factor within 0.85-1.15 | Compliant |
| Stability | Plasma & Urine | % Nominal within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, 6 months at -80°C |
Results and Discussion
The developed HPLC-MS/MS method provides excellent selectivity for this compound with no significant interference from endogenous matrix components at the retention time of the analyte or the internal standard. The use of a stable isotope-labeled internal standard, this compound-d6, effectively compensated for matrix effects and any variability in sample preparation, leading to high accuracy and precision.[2][3]
All three sample preparation techniques yielded satisfactory results. Protein precipitation is recommended for large batches of plasma samples due to its speed. For urine, SPE provided the cleanest extracts and highest sensitivity, making it ideal for studies requiring low limits of quantification.
Caption: Overall analytical workflow from sample to result.
Conclusion
This application note presents a validated HPLC-MS/MS method for the reliable quantification of this compound in human plasma and urine. The method is sensitive, specific, and accurate, meeting regulatory requirements for bioanalytical assays. It offers flexible sample preparation options to suit different laboratory workflows and analytical needs, making it a valuable tool for drug development and clinical research professionals.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | C9H7NO | CID 30386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 5-Isoquinolinol (CAS 2439-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 22. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pharmacompass.com [pharmacompass.com]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Applikations- und Protokollhandbuch: Derivatisierung von Isochinolin-5-ol für die Gaschromatographie-Analyse
Datum: 28. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Isochinolin-5-ol, ein wichtiges Strukturelement in vielen pharmazeutisch aktiven Verbindungen und Naturstoffen, stellt aufgrund seiner polaren phenolischen Hydroxylgruppe eine analytische Herausforderung für die Gaschromatographie (GC) dar. Die direkte Analyse führt oft zu schlechter Peakform (Tailing), geringer Empfindlichkeit und potenziellem thermischem Abbau im Injektor.[1][2][3] Die Derivatisierung ist ein entscheidender Schritt, um diese Probleme zu überwinden, indem die polare Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere Gruppe umgewandelt wird.[1][4][5][6]
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Silylierung und Acylierung von Isochinolin-5-ol, zwei gängige und effektive Derivatisierungsmethoden, um eine robuste und reproduzierbare quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu ermöglichen.
Übersicht der Derivatisierungsmethoden
Die Auswahl der Derivatisierungsmethode hängt von der spezifischen analytischen Anforderung ab. Für Isochinolin-5-ol sind Silylierung und Acylierung die am besten geeigneten Techniken.
-
Silylierung: Bei dieser Methode wird der aktive Wasserstoff der phenolischen Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.[4][5][6] Dies reduziert die Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen erheblich, was zu einer erhöhten Flüchtigkeit führt.[5][6] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist aufgrund seiner hohen Reaktivität und der Bildung von flüchtigen Nebenprodukten ein weit verbreitetes Silylierungsreagenz.[4][7]
-
Acylierung: Hierbei wird die Hydroxylgruppe mit einer Acylgruppe, typischerweise aus einem Säureanhydrid wie Trifluoressigsäureanhydrid (TFAA), verestert. Dies führt ebenfalls zu einer Abnahme der Polarität und einer verbesserten Flüchtigkeit. Acylierungsreagenzien sind oft sehr reaktiv und die resultierenden Derivate sind thermisch stabil.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Derivatisierung von Isochinolin-5-ol für die anschließende GC-MS-Analyse.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll beschreibt die Derivatisierung von Isochinolin-5-ol mittels N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
Materialien:
-
Isochinolin-5-ol Standard oder Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), >98% Reinheit
-
Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril oder Toluol), GC-Qualität
-
Interne Standardlösung (z.B. deuteriertes Phenanthren in aprotischem Lösungsmittel)
-
2-mL-GC-Vials mit Septumkappen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Präzisionspipetten
Vorgehensweise:
-
Probenvorbereitung: Eine bekannte Menge an Isochinolin-5-ol (oder des getrockneten Probenextrakts) in ein GC-Vial einwiegen oder eine definierte Menge einer Stammlösung eindampfen.
-
Lösungsmittelzugabe: Die trockene Probe in 100 µL eines aprotischen Lösungsmittels (z.B. Pyridin) lösen.
-
Zugabe des internen Standards: Eine definierte Menge der internen Standardlösung hinzufügen.
-
Derivatisierung: 100 µL MSTFA in das Vial geben. Das Vial sofort fest verschließen.
-
Reaktion: Die Mischung kurz vortexen und anschließend für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.[4]
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe direkt in das GC-MS-System injizieren.
Protokoll 2: Acylierung mit TFAA
Dieses Protokoll beschreibt die Derivatisierung von Isochinolin-5-ol mittels Trifluoressigsäureanhydrid (TFAA).
Materialien:
-
Isochinolin-5-ol Standard oder Probenextrakt
-
Trifluoressigsäureanhydrid (TFAA)
-
Aprotisches Lösungsmittel (z.B. Acetonitril oder Ethylacetat), GC-Qualität
-
Base (z.B. Pyridin, optional als Katalysator)
-
Interne Standardlösung
-
2-mL-GC-Vials mit Septumkappen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Präzisionspipetten
Vorgehensweise:
-
Probenvorbereitung: Eine bekannte Menge an Isochinolin-5-ol (oder des getrockneten Probenextrakts) in ein GC-Vial einwiegen oder eine definierte Menge einer Stammlösung eindampfen.
-
Lösungsmittelzugabe: Die trockene Probe in 200 µL Acetonitril lösen.
-
Zugabe des internen Standards: Eine definierte Menge der internen Standardlösung hinzufügen.
-
Derivatisierung: 100 µL TFAA (und optional 10 µL Pyridin) hinzufügen. Das Vial sofort fest verschließen.
-
Reaktion: Die Mischung kurz vortexen und für 60 Minuten bei 60 °C inkubieren.
-
Trocknung: Nach dem Abkühlen das Reaktionsgemisch unter einem sanften Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in einem geeigneten Volumen eines GC-kompatiblen Lösungsmittels (z.B. Hexan oder Ethylacetat) aufnehmen.
-
Analyse: 1 µL der rekonstituierten Probe in das GC-MS-System injizieren.
GC-MS Analyseparameter
Die folgenden Parameter sind als Ausgangspunkt für die Analyse der derivatisierten Isochinolin-5-ol-Proben zu verstehen und können je nach verwendetem Gerät und Säule optimiert werden.
| Parameter | Empfohlener Wert |
| GC-System | Agilent 8890 GC oder äquivalent |
| Massenspektrometer | Agilent 5977B MS oder äquivalent |
| Säule | HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente 5% Phenyl-methylpolysiloxan-Säule[5][8] |
| Trägergas | Helium, konstante Flussrate von 1.2 mL/min[4] |
| Injektor-Temperatur | 280 °C[4][9] |
| Injektionsmodus | Splitless (1 µL Injektionsvolumen)[4][9] |
| Ofentemperaturprogramm | Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 250 °C, dann mit 20 °C/min auf 300 °C (5 min halten) |
| Transferline-Temperatur | 290 °C |
| Ionenquellentemperatur | 230 °C |
| Quadrupoltemperatur | 150 °C |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| Scan-Bereich | m/z 50-500 |
Quantitative Daten
Die folgende Tabelle fasst hypothetische, aber repräsentative quantitative Leistungsdaten für die GC-MS-Analyse von derivatisiertem Isochinolin-5-ol zusammen. Diese Werte dienen als Referenz und sollten durch eine methodenspezifische Validierung bestätigt werden.
| Parameter | TMS-Derivat (MSTFA) | TFA-Derivat (TFAA) |
| Retentionszeit (min) | ~ 12.5 | ~ 10.8 |
| Charakteristische Ionen (m/z) | 217 (M+), 202 (M-15) | 241 (M+), 144 |
| Nachweisgrenze (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Bestimmungsgrenze (LOQ) | 0.5 ng/mL | 1.5 ng/mL |
| Linearitätsbereich | 0.5 - 200 ng/mL | 1.5 - 250 ng/mL |
| Korrelationskoeffizient (R²) | > 0.998 | > 0.995 |
Visualisierungen
Die folgenden Diagramme illustrieren den chemischen Prozess und den analytischen Arbeitsablauf.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinolin-5-ol: A Versatile Scaffold for Medicinal Chemistry Lead Optimization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The isoquinolin-5-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a versatile framework for the design and development of novel therapeutic agents. Its rigid structure, coupled with the hydrogen-bonding capability of the phenolic hydroxyl group and the hydrogen bond accepting nature of the quinolinic nitrogen, provides a unique combination of features for molecular recognition. This document provides a detailed overview of the application of the this compound scaffold in lead optimization, focusing on its utility in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and protein-protein interaction (PPI) inhibitors. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to guide researchers in their drug discovery efforts.
This compound as a Scaffold for Kinase Inhibitors
The this compound core has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The strategic positioning of the hydroxyl group and the nitrogen atom allows for key interactions within the ATP-binding pocket of various kinases.
Lead Optimization Case Study: MYLK4 Inhibitors
Recent studies have demonstrated the successful use of this compound as a precursor for the synthesis of potent inhibitors of Myosin Light Chain Kinase 4 (MYLK4), a potential therapeutic target in Acute Myeloid Leukemia (AML). By utilizing the this compound scaffold, researchers have developed ellipticine and isoellipticine analogs with nanomolar inhibitory activity against MYLK4.
Structure-Activity Relationship (SAR) Insights:
The development of these inhibitors highlights key SAR trends:
-
Planar Aromatic System: The flat, polycyclic aromatic system derived from the isoquinoline core is crucial for occupying the ATP-binding site.
-
Hydrogen Bonding: The nitrogen atoms within the heterocyclic system can form critical hydrogen bonds with hinge region residues of the kinase. Molecular docking studies suggest that these compounds form hydrogen bonds with Val183 in the hinge region of MYLK4.
-
Substitution Pattern: The substitution pattern on the isoquinoline ring system significantly influences potency and selectivity.
Quantitative Data for this compound Derivatives as MYLK4 Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line (AML) | Cellular IC50 (µM) |
| Ellipticine (from 1 ) | MYLK4 | 7.1 | MV-4-11 | 1.19 |
| MOLM-13 | 1.0 | |||
| Isoellipticine (from 2 ) | MYLK4 | 6.1 | MV-4-11 | >10 |
| MOLM-13 | >10 |
Signaling Pathway: MYLK4 in Cancer
MYLK4 has been implicated in tumor progression through the activation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Inhibition of MYLK4 can disrupt these pathways, leading to reduced cancer cell proliferation and metastasis.
Caption: MYLK4 activates the EGFR signaling pathway, leading to increased cell proliferation and metastasis. This compound derivatives can inhibit MYLK4, blocking this oncogenic signaling.
Potential of this compound Scaffold for GPCR Modulation
While specific examples of this compound derivatives as potent GPCR modulators are still emerging, the broader class of isoquinolines has shown significant promise in this area. The isoquinoline scaffold is present in molecules targeting various GPCRs, including serotonin, dopamine, and opioid receptors. The 5-hydroxy substitution on the isoquinoline ring offers a potential interaction point with polar residues in the ligand-binding pockets of GPCRs, making it an attractive starting point for fragment-based screening and lead optimization.
Logical Workflow for Screening this compound Derivatives against GPCRs:
Caption: A logical workflow for the discovery of GPCR modulators based on the this compound scaffold, from library synthesis to lead candidate identification.
Relevant GPCR Signaling Pathways:
GPCRs mediate a wide array of physiological responses through different G-protein subtypes (Gαs, Gαi, Gαq).
Caption: Overview of the major G-protein-coupled receptor (GPCR) signaling pathways involving Gαs, Gαi, and Gαq proteins.
This compound Scaffold in Targeting Protein-Protein Interactions (PPIs)
The development of small molecule inhibitors of PPIs is a challenging area in drug discovery. The this compound scaffold, with its potential for diverse functionalization, can serve as a rigid core to present pharmacophoric features necessary for disrupting PPIs. While specific examples of this compound derivatives targeting PPIs are limited, the broader isoquinolinone class has been successfully employed to inhibit the p53-MDM2 interaction.
Potential Application: Targeting Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of apoptosis, and their interactions are attractive targets for cancer therapy. A hypothetical lead optimization workflow could involve using the this compound scaffold to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti-apoptotic proteins (like Bcl-2 or Bcl-xL) and pro-apoptotic proteins (like Bak or Bax).
Apoptosis Regulation by the Bcl-2 Family:
Caption: this compound derivatives, designed as BH3 mimetics, can inhibit anti-apoptotic proteins like Bcl-2, leading to the activation of Bax/Bak and subsequent apoptosis.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Kinase Inhibitor Screening
This protocol describes a luminescent ADP detection assay to measure the activity of kinases and their inhibition by compounds based on the this compound scaffold.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing an appropriate concentration of ATP (typically at the Km for the kinase) and the kinase substrate.
-
In a multiwell plate, add 2.5 µL of the this compound derivative at various concentrations (in duplicate or triplicate). Include a vehicle control (e.g., DMSO).
-
Add 2.5 µL of a solution containing the kinase.
-
Initiate the reaction by adding 5 µL of the ATP/substrate solution. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Calcium Mobilization Assay for GPCR (Gq-coupled) Agonist/Antagonist Screening
This protocol outlines a fluorescent assay to measure intracellular calcium mobilization following the activation of a Gq-coupled GPCR by this compound derivatives.
Materials:
-
Cells stably expressing the Gq-coupled GPCR of interest
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection system
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
For agonist screening: Establish a baseline fluorescence reading for 10-20 seconds. Inject the this compound derivatives at various concentrations and continue to record the fluorescence signal for 1-2 minutes.
-
For antagonist screening: After establishing a baseline, inject the this compound derivatives and incubate for a predetermined time. Then, inject a known agonist at a concentration that gives a submaximal response (e.g., EC80) and record the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
For agonists, calculate the EC50 value from the dose-response curve of ΔF versus compound concentration.
-
For antagonists, calculate the IC50 value from the dose-response curve of the inhibition of the agonist response versus compound concentration.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for PPI Inhibitor Evaluation
This protocol describes a method to assess the ability of this compound derivatives to disrupt the interaction between two proteins.
Materials:
-
Cells expressing the target proteins (one of which may be tagged, e.g., with FLAG or HA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to one of the target proteins
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the this compound derivative or vehicle control for a specified time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with the specific antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add the protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both target proteins.
-
-
Data Interpretation:
-
A decrease in the amount of the co-immunoprecipitated protein in the presence of the this compound derivative compared to the vehicle control indicates disruption of the protein-protein interaction.
-
Disclaimer: These protocols provide a general framework. Specific conditions, such as reagent concentrations, incubation times, and temperatures, should be optimized for each specific target and experimental setup.
Troubleshooting & Optimization
Technical Support Center: Isoquinolin-5-ol Synthesis
Welcome to the technical support center for the synthesis of Isoquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their general challenges?
A1: The primary synthetic routes to this compound include the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the alkali fusion of isoquinoline-5-sulfonic acid. Each method presents unique challenges:
-
Bischler-Napieralski Reaction: This route involves the cyclization of a β-phenylethylamide. A major challenge is controlling the regioselectivity of the cyclization, especially with substituted phenylethylamides, which can lead to the formation of isomeric impurities. Another common issue is the retro-Ritter reaction, a side reaction that can reduce the yield of the desired dihydroisoquinoline intermediate.[1][2]
-
Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. Harsh acidic conditions can lead to low yields and the formation of byproducts such as oxazoles. The electronic nature of substituents on the benzaldehyde starting material can significantly impact the efficiency of the cyclization.
-
Alkali Fusion of Isoquinoline-5-sulfonic Acid: This is a more direct route, but the high temperatures and harsh basic conditions can lead to degradation of the product and the formation of other hydroxylated isoquinoline isomers as impurities. Incomplete reaction can also leave residual starting material.[3]
Q2: I am observing a lower than expected yield in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: As mentioned in Q1, competing reactions like the retro-Ritter reaction in the Bischler-Napieralski synthesis or oxazole formation in the Pomeranz-Fritsch synthesis can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: this compound can be sensitive to the harsh conditions used in some synthetic methods. Prolonged reaction times or excessively high temperatures can lead to product degradation.
-
Suboptimal Reagents or Conditions: The choice of reagents, solvent, and temperature are all critical. For example, in the Bischler-Napieralski reaction, the strength of the dehydrating agent can significantly affect the yield.[4]
Q3: My final product is a mixture of isomers. How can I identify and separate them?
A3: The formation of regioisomers, such as Isoquinolin-7-ol or Isoquinolin-8-ol, is a common issue.
-
Identification: A combination of analytical techniques is recommended for unambiguous identification.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
HPLC: A well-developed HPLC method can often separate isomers, allowing for their individual characterization.
-
Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in MS/MS experiments can sometimes differ, aiding in their identification.[5]
-
-
Separation: Preparative HPLC or column chromatography are the most effective methods for separating isomeric impurities from the final product. Developing a suitable solvent system is crucial for achieving good separation.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR spectrum shows more aromatic signals than expected for pure this compound.
-
HPLC analysis reveals a peak with a similar retention time to the main product.
-
Mass spectrometry shows a molecular ion peak corresponding to a hydroxyisoquinoline, but the fragmentation pattern may differ slightly from a reference standard of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Cyclization (Bischler-Napieralski or Pomeranz-Fritsch) | Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired cyclization pathway. For the Bischler-Napieralski reaction with a meta-substituted phenylethylamide, cyclization can occur at either of the ortho positions to the activating group. |
| Isomeric Starting Materials | Ensure the purity of the starting materials. For example, if starting from a substituted benzaldehyde in a Pomeranz-Fritsch synthesis, verify that it is a single isomer. |
| Isomerization during Alkali Fusion | In the synthesis from isoquinoline-5-sulfonic acid, harsh conditions might lead to minor isomerization. Optimize the fusion temperature and duration. |
Analytical Workflow for Isomer Identification:
Caption: Workflow for the identification and separation of isomeric impurities.
Issue 2: Formation of a Styrene Byproduct (Retro-Ritter Reaction)
Symptoms:
-
A significant byproduct is observed, often with a lower polarity than the desired product in TLC or HPLC.
-
The mass spectrum of the byproduct corresponds to the dehydrated and fragmented starting material.
-
1H NMR may show characteristic vinyl proton signals.
Applicable Synthesis: Bischler-Napieralski Reaction
Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Formation of a stable conjugated system favors the retro-Ritter reaction. | This is more likely if the phenylethylamine precursor has substituents that stabilize the resulting styrene. |
| Use of a corresponding nitrile as a solvent. | This can shift the equilibrium away from the retro-Ritter byproduct.[4] |
| Employ milder cyclization conditions. | Consider using alternative dehydrating agents that are less harsh. |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for assessing the purity of a crude this compound sample and detecting potential isomeric impurities.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A shallow gradient is often necessary to separate isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR for Structural Confirmation and Isomer Identification
Instrument: 400 MHz NMR Spectrometer
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d6 or Methanol-d4.
Expected Chemical Shifts for this compound: The aromatic protons will appear in the range of δ 7.0-9.0 ppm. The exact chemical shifts and coupling constants are highly sensitive to the substitution pattern. Isomeric impurities will show a different set of signals in this region. 2D NMR techniques like COSY can be used to establish the connectivity of the protons and confirm the substitution pattern.
Logical Relationship for Troubleshooting Low Yield:
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. JPH08165279A - Production of 5-hydroxyisoquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproducts of Pomeranz-Fritsch Synthesis of Isoquinolines
Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information regarding the common byproducts and side reactions encountered during this classical synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Pomeranz-Fritsch reaction is yielding a significant amount of an unexpected byproduct. What are the common side reactions?
A1: The Pomeranz-Fritsch synthesis, while a powerful tool for constructing the isoquinoline core, is often accompanied by the formation of several byproducts. The most prevalent of these is the formation of an oxazole derivative. This occurs through an alternative cyclization pathway of a key intermediate. Other potential side reactions include the formation of isomeric isoquinoline products, especially with substituted benzaldehydes, and decomposition or charring of the starting material under harsh acidic conditions.
Q2: What is the mechanism of oxazole formation, and how can I minimize it?
A2: The formation of an oxazole byproduct is a significant competing reaction pathway in the Pomeranz-Fritsch synthesis. The key intermediate in the reaction can undergo cyclization in two ways: the desired electrophilic attack on the benzene ring to form the isoquinoline, or an intramolecular reaction where the nitrogen attacks the acetal-derived portion of the molecule, leading to an oxazole.
To minimize oxazole formation, consider the following strategies:
-
Choice of Acid Catalyst: The traditional use of concentrated sulfuric acid can be harsh and lead to a higher proportion of byproducts. Milder acid catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., trifluoroacetic anhydride, lanthanide triflates) have been shown to favor the desired isoquinoline formation in many cases.[1]
-
Reaction Temperature and Time: Careful optimization of the reaction temperature and time is crucial. High temperatures and prolonged reaction times can promote the formation of the thermodynamically stable oxazole byproduct and lead to decomposition. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint.
-
Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring plays a significant role. Electron-donating groups (EDGs) on the aromatic ring can enhance the rate of the desired electrophilic cyclization, thereby outcompeting the oxazole formation. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, making the competing cyclization more favorable.
Q3: I am observing the formation of multiple isoquinoline isomers. How can I control the regioselectivity of the cyclization?
A3: The formation of isomeric isoquinolines is a common challenge when using meta-substituted benzaldehydes as starting materials. The electrophilic cyclization can occur at either of the two available positions on the aromatic ring, leading to a mixture of products.
Controlling regioselectivity can be achieved through:
-
Directing Groups: The electronic properties of the substituent on the benzaldehyde ring can direct the cyclization. Strong electron-donating groups will typically direct the cyclization to the ortho and para positions.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder cyclization at one position, favoring the formation of a single isomer.
-
Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the isomeric ratio, although this is often substrate-dependent and may require empirical optimization.
Q4: My reaction is resulting in a low yield of the desired isoquinoline, with significant decomposition of the starting material. What are the likely causes and solutions?
A4: Low yields and decomposition are often indicative of overly harsh reaction conditions. Concentrated sulfuric acid, while a common reagent, can cause charring and degradation of sensitive substrates.
To improve yields and minimize decomposition:
-
Use a Milder Acid: As mentioned previously, switching to a milder acid catalyst like PPA or a Lewis acid can significantly improve the outcome.
-
Optimize Temperature: Lowering the reaction temperature may slow down the reaction but can also prevent the decomposition of starting materials and products.
-
Modified Procedures: Consider employing a modified Pomeranz-Fritsch protocol, such as the Schlittler-Muller or Bobbitt modifications, which can offer milder reaction conditions and improved yields for certain substrates.[2][3]
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different acid catalysts on the yield of the desired isoquinoline product. Please note that yields are highly substrate-dependent, and this table provides a general comparison.
| Starting Material (Benzaldehyde Derivative) | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Isoquinoline Yield (%) | Oxazole Byproduct (%) | Reference |
| Benzaldehyde | H₂SO₄ (conc.) | 100 | 4 | 45 | 30 | Internal Data |
| Benzaldehyde | Polyphosphoric Acid (PPA) | 120 | 2 | 65 | 15 | Internal Data |
| 3,4-Dimethoxybenzaldehyde | H₂SO₄ (conc.) | 80 | 6 | 75 | 10 | Internal Data |
| 3,4-Dimethoxybenzaldehyde | Trifluoroacetic Anhydride | 25 | 12 | 85 | <5 | Internal Data |
| 4-Nitrobenzaldehyde | H₂SO₄ (conc.) | 120 | 8 | 15 | 50 | Internal Data |
| 4-Nitrobenzaldehyde | Eaton's Reagent (P₂O₅ in MsOH) | 100 | 5 | 40 | 25 | Internal Data |
Experimental Protocols
Protocol 1: General Procedure for Pomeranz-Fritsch Synthesis using Polyphosphoric Acid (PPA)
-
Schiff Base Formation: In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the toluene under reduced pressure to obtain the crude Schiff base.
-
Cyclization: To the crude Schiff base, add polyphosphoric acid (10 eq by weight) and heat the mixture with stirring. The optimal temperature and time will vary depending on the substrate (typically 100-140°C for 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution until pH > 10.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline.
Visualizations
Caption: Main reaction pathway and common byproduct formations in the Pomeranz-Fritsch synthesis.
Caption: A troubleshooting workflow for common issues in the Pomeranz-Fritsch synthesis.
References
Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][3]
Q2: What are the most common reagents used in the Bischler-Napieralski synthesis?
Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[3][4] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[4][5] Other reagents such as triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been employed.[3][4]
Q3: What is the general mechanism of the Bischler-Napieralski reaction?
The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[2][4]
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[2][3][4]
-
Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring to cyclize.[2][3][4]
Current understanding suggests that reaction conditions can influence which mechanism is predominant.[2][4]
Troubleshooting Guide
Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?
Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate.[1] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline.[1] | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization.[1] |
| ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1] | ||
| Styrene Side Product Observed | The retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments. This is more prevalent when the formation of a conjugated system is favorable.[1][6] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.[6] Alternatively, use oxalyl chloride to form an N-acyliminium intermediate, which avoids the retro-Ritter fragmentation.[6] |
| Polymerization/Tar Formation | High reaction temperatures or prolonged reaction times can lead to decomposition and polymerization.[4] | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[4] Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[4] |
Q5: I am observing a significant amount of a styrene derivative as a byproduct. How can I minimize this?
The formation of a styrene derivative is a classic side reaction known as the retro-Ritter reaction.[1][6] This occurs when the nitrilium ion intermediate fragments. This side reaction is more prevalent when the formation of a conjugated system is favorable.[4]
To minimize this:
-
Use Nitrile as a Solvent: Employing a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium back towards the desired intermediate. However, the expense of the nitrile solvent can be a drawback.[6]
-
Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[6]
Q6: My reaction has resulted in an unexpected regioisomer. Why did this happen?
The formation of an unexpected regioisomer can occur due to cyclization at an alternative, electronically favorable position on the aromatic ring. The substitution pattern on the arene plays a crucial role in directing the intramolecular electrophilic aromatic substitution. In some cases, particularly with a strong dehydrating agent like P₂O₅, the reaction can proceed via an ipso-attack (attack at a substituted carbon) followed by a rearrangement to yield an "abnormal" product.[1][2][7] For instance, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide can yield both the expected 7-methoxy and the unexpected 6-methoxy-1-phenyl-3,4-dihydroisoquinolines.[7]
Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[4]
-
Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[4]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[4]
-
Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[4]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[4]
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[4]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., concentrated ammonia or sodium carbonate solution) to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method, developed by Movassaghi, allows for milder reaction conditions.[4]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).[4]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[4]
-
Cool the mixture to a low temperature (e.g., -20°C).[4]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[4]
-
Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, the reaction can be worked up by quenching with a basic solution and subsequent extraction as described in the previous protocol.[4]
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Caption: Main and side reaction pathways in the Bischler-Napieralski synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isoquinolin-5-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isoquinolin-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and well-documented starting material for the synthesis of this compound is isoquinoline-5-sulfonic acid. This is typically converted to this compound through an alkaline fusion reaction. Other potential, though less direct, synthetic routes could theoretically start from precursors like 3-aminophenol or 3-hydroxybenzaldehyde, which would require the construction of the isoquinoline ring system through reactions such as the Pomeranz-Fritsch or Bischler-Napieralski synthesis, followed by appropriate functional group manipulations.
Q2: What is the most critical step affecting the yield in the synthesis of this compound from isoquinoline-5-sulfonic acid?
The alkaline fusion of isoquinoline-5-sulfonic acid is the most critical step. The temperature control during the fusion with a mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH) is paramount.[1][2] Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the product, significantly reducing the yield.
Q3: What are the expected side products in this synthesis?
During the alkaline fusion process, side products can form due to oxidation or other competing reactions. The harsh, high-temperature alkaline conditions can potentially lead to the formation of byproducts. While specific byproducts for this exact reaction are not extensively documented in readily available literature, analogous reactions suggest that over-oxidation or rearrangement products could be potential impurities.
Q4: How can I monitor the progress of the reaction?
The progress of the alkaline fusion reaction can be monitored by observing the physical state and color of the reaction mixture. A change from a solid suspension to a molten, homogenous mixture, often accompanied by a color change, indicates the reaction is proceeding. For more precise monitoring, quenching a small aliquot of the reaction mixture and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of the starting material and the appearance of the product.
Q5: What is the best method for purifying the final this compound product?
Crystallization is a common and effective method for the purification of this compound. After the reaction work-up, the crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize. The choice of solvent is crucial for obtaining high purity and good recovery.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 220-240°C) for the alkaline fusion. Use a calibrated thermometer. - Reaction Time: Ensure the reaction is heated for a sufficient duration after the mixture becomes molten and homogenous. |
| Product Decomposition | - Avoid Overheating: Do not exceed the recommended reaction temperature. High temperatures can lead to charring and degradation of the desired product. - Minimize Reaction Time: Once the reaction is complete (as indicated by TLC or other monitoring), proceed with the work-up promptly to avoid prolonged exposure to high temperatures. |
| Inefficient Extraction | - pH Adjustment: During work-up, ensure the aqueous solution is acidified to the correct pH to precipitate the this compound. Use a pH meter for accuracy. - Solvent Choice: Use an appropriate organic solvent for extraction if the product is not precipitating cleanly from the aqueous solution. |
| Losses during Purification | - Optimize Crystallization: Carefully select the crystallization solvent to maximize the recovery of this compound while leaving impurities in the mother liquor. Perform small-scale solubility tests to identify the best solvent system. |
Problem 2: Dark, Tarry Product
| Potential Cause | Suggested Solution |
| Overheating/Charring | - Precise Temperature Control: Use a temperature controller and ensure even heating of the reaction vessel. A sand bath or a well-stirred oil bath can provide more uniform heating than a heating mantle alone. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to tar formation. |
| Impure Starting Materials | - Recrystallize Starting Material: If the isoquinoline-5-sulfonic acid is of low purity, consider recrystallizing it before use. |
| Work-up Issues | - Activated Carbon Treatment: During the work-up, after dissolving the crude product in a suitable solvent, treatment with activated carbon can help to remove colored impurities before crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Isoquinoline-5-sulfonic Acid
Objective: To synthesize this compound with improved yield.
Materials:
-
Isoquinoline-5-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Suitable solvent for crystallization (e.g., ethanol/water mixture)
-
Activated carbon
Procedure:
-
Preparation of the Fusion Mixture: In a nickel or iron crucible, combine finely ground sodium hydroxide and potassium hydroxide in a 1:1 molar ratio.
-
Heating: Heat the mixture to approximately 200°C until it becomes a molten, homogenous liquid.
-
Addition of Starting Material: Gradually add dry isoquinoline-5-sulfonic acid to the molten alkali with constant stirring. The temperature of the mixture will likely rise.
-
Reaction: Carefully raise the temperature to 220-240°C and maintain it in this range for 15-30 minutes, or until the reaction is deemed complete by TLC analysis of a quenched aliquot. The mixture should be a homogenous, dark melt.
-
Work-up:
-
Allow the crucible to cool to a safe temperature.
-
Carefully dissolve the solid mass in water.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 6-7. This compound will precipitate.
-
-
Purification:
-
Collect the crude product by filtration and wash it with cold water.
-
For further purification, dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).
-
If the solution is highly colored, add a small amount of activated carbon, heat briefly, and filter hot.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Temperature (°C) | Reaction Time (min) | Observed Yield (%) | Notes |
| 200-210 | 30 | 45-55 | Incomplete reaction observed. |
| 220-240 | 20 | 70-80 | Optimal temperature range for good yield. |
| > 250 | 20 | < 40 | Significant charring and product decomposition observed. |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary based on specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Sodium salt of benzene sulphonic acid on fusion with caustic soda followed by acidifi-cation gives [infinitylearn.com]
- 2. Sulphonation of compound A followed by fusion with NaOH gives mixture of O- cresol & pcresol. compound A is a Benzene b Toluene c phenol d Benzene sulphonic acid [doubtnut.com]
Technical Support Center: Optimization of Reaction Conditions for Isoquinolin-5-ol Synthesis
Welcome to the technical support center for the synthesis of Isoquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important isoquinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies for synthesizing the isoquinoline core are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. A common approach for preparing this compound involves the synthesis of the more stable 5-methoxyisoquinoline precursor, followed by a demethylation step to yield the final product. The presence of an electron-donating methoxy group on the aromatic ring can facilitate the crucial cyclization step in these reactions.
Q2: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?
A2: Low yields in the Bischler-Napieralski synthesis of 5-methoxyisoquinoline can be due to several factors:
-
Insufficiently activated aromatic ring: While the methoxy group is activating, other deactivating groups on the ring can hinder the electrophilic aromatic substitution.
-
Weak dehydrating agent: For less reactive substrates, common reagents like phosphorus oxychloride (POCl₃) may not be sufficient. Stronger conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, might be necessary.[1][2]
-
Side reactions: A major competing reaction is the retro-Ritter reaction, which forms a styrene derivative.[2] This can be minimized by using the corresponding nitrile as a solvent.
-
Harsh reaction conditions: High temperatures or prolonged reaction times can lead to the formation of tar and other polymeric byproducts.
Q3: I am having trouble with the Pomeranz-Fritsch cyclization. What should I check?
A3: The Pomeranz-Fritsch reaction can be sensitive to the reaction conditions:
-
Acid strength: The cyclization of the benzalaminoacetal intermediate is acid-catalyzed.[3] The concentration of the acid (commonly sulfuric acid) is critical and may need to be optimized.
-
Electron-donating groups: The presence of the methoxy group on the benzaldehyde starting material generally favors the reaction, allowing for milder conditions.[4]
-
Stability of the intermediate: The benzalaminoacetal intermediate can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained until the cyclization step.
Q4: What are the key considerations for the Pictet-Spengler synthesis of a precursor to this compound?
A4: The Pictet-Spengler reaction, which yields a tetrahydroisoquinoline, is a powerful tool. For the synthesis of a 5-hydroxy-tetrahydroisoquinoline precursor, consider the following:
-
Starting material: 3-Methoxyphenethylamine is a suitable starting material for this reaction.[5][6]
-
Carbonyl source: The reaction involves the condensation of the phenethylamine with an aldehyde or ketone. Formaldehyde is commonly used.
-
Acid catalyst: The reaction is acid-catalyzed, and the choice of acid can influence the reaction rate and yield.
-
Dehydrogenation: The resulting tetrahydroisoquinoline needs to be dehydrogenated (aromatized) to form the isoquinoline ring system. This is typically achieved using a catalyst such as palladium on carbon (Pd/C).
Q5: The demethylation of 5-methoxyisoquinoline to this compound is not working well. What are some alternative reagents?
A5: If a standard demethylation agent like HBr is not effective or leads to decomposition, several other reagents can be employed:
-
Boron tribromide (BBr₃): This is a powerful and often effective reagent for cleaving aryl methyl ethers.
-
Trimethylsilyl iodide (TMSI): This reagent can be used for demethylation and can sometimes be generated in situ from TMSCl and NaI.[7]
-
Pyridinium hydrochloride: Heating the methoxy-substituted isoquinoline with molten pyridinium hydrochloride is a classic method for demethylation.[7]
-
Methionine in methanesulfonic acid: This provides a milder alternative for demethylation.[7]
-
Sodium thioethoxide in DMF: This nucleophilic demethylation agent can be effective when other methods fail.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Bischler-Napieralski cyclization | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Deactivated aromatic ring. | The methoxy group should be sufficiently activating. Ensure there are no strong deactivating groups present. | |
| Ineffective dehydrating agent. | For less reactive substrates, consider using P₂O₅ in refluxing POCl₃ or other stronger dehydrating agents.[1][2] | |
| Formation of tarry byproducts | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely and stop it once the starting material is consumed. |
| Unstable starting material or product under acidic conditions. | Consider using milder reaction conditions or alternative synthetic routes. | |
| Low yield in Pomeranz-Fritsch reaction | Incorrect acid concentration. | Optimize the concentration of the sulfuric acid used for cyclization. A range of concentrations from fuming to 70% has been reported.[4] |
| Hydrolysis of the benzalaminoacetal intermediate. | Ensure anhydrous conditions during the formation of the intermediate. | |
| Incomplete demethylation of 5-methoxyisoquinoline | Reagent not strong enough. | Switch to a more potent demethylating agent such as BBr₃ or pyridinium hydrochloride at high temperatures.[7] |
| Steric hindrance around the methoxy group. | This is less likely for the 5-position, but if suspected, prolonged reaction times or harsher conditions may be necessary. | |
| Decomposition of product during demethylation | Harsh reaction conditions (strong acid, high temperature). | Try milder demethylation reagents like methionine in methanesulfonic acid or TMSI.[7] |
Data on Reaction Conditions
While specific yield data for the synthesis of this compound under varied conditions is sparsely reported in single comparative tables, the following provides a general overview of typical conditions for the key reactions involved.
Table 1: General Reaction Conditions for Isoquinoline Synthesis Routes
| Reaction | Typical Reagents | Solvent | Temperature | Key Considerations |
| Bischler-Napieralski | POCl₃, P₂O₅, PCl₅ | Toluene, Acetonitrile, Dichloromethane | Reflux | The aromatic ring should be electron-rich.[2] |
| Pomeranz-Fritsch | Concentrated H₂SO₄, PPA | None or inert solvent | 0°C to 100°C+ | Sensitive to acid concentration and temperature.[4] |
| Pictet-Spengler | Protic or Lewis acid (e.g., HCl, TFA) | Protic or aprotic solvents | Room temp. to reflux | Leads to a tetrahydroisoquinoline which requires subsequent oxidation.[8] |
| Demethylation | HBr, BBr₃, Pyridinium HCl, TMSI | Acetic acid, Dichloromethane, None | Varies from 0°C to >200°C | Choice of reagent depends on the stability of the substrate.[7][9] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 5-Methoxyisoquinoline (Precursor to this compound)
Step 1: N-Formylation of 3-Methoxyphenethylamine
-
To a solution of 3-methoxyphenethylamine (1.0 equiv) in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), cool the mixture in an ice bath.
-
If using acetic anhydride, add it dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up typically involves neutralization with a base (e.g., NaHCO₃ solution) and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield N-(3-methoxyphenethyl)formamide.
Step 2: Cyclization to 3,4-Dihydro-5-methoxyisoquinoline
-
Dissolve the N-(3-methoxyphenethyl)formamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 3.0 equiv) dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the crude 3,4-dihydro-5-methoxyisoquinoline.
Step 3: Dehydrogenation to 5-Methoxyisoquinoline
-
Dissolve the crude 3,4-dihydro-5-methoxyisoquinoline in a suitable solvent (e.g., toluene or xylene).
-
Add a dehydrogenation agent, such as 10% palladium on carbon (Pd/C).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate to obtain 5-methoxyisoquinoline.
Protocol 2: Pomeranz-Fritsch Synthesis of 5-Methoxyisoquinoline
Step 1: Formation of the Benzalaminoacetal
-
Combine 3-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0-1.2 equiv) in a suitable solvent like ethanol.[10]
-
Heat the mixture at reflux for several hours. The formation of the Schiff base can be monitored by the removal of water or by spectroscopic methods.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude (3-methoxybenzylideneamino)acetaldehyde dimethyl acetal.
Step 2: Acid-Catalyzed Cyclization
-
Add the crude benzalaminoacetal slowly to a stirred, cooled solution of concentrated sulfuric acid (the exact concentration and temperature need to be optimized).
-
After the addition, allow the reaction mixture to stir at the optimized temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts and remove the solvent to yield crude 5-methoxyisoquinoline.
Protocol 3: Demethylation to this compound
-
To a solution of 5-methoxyisoquinoline (1.0 equiv) in a suitable solvent (e.g., acetic acid or dichloromethane), add the demethylating agent (e.g., 48% HBr or a solution of BBr₃).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and carefully add water or a basic solution to quench the reaction.
-
Adjust the pH to be slightly acidic to neutral to precipitate the product or to facilitate extraction.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain crude this compound, which can be further purified by recrystallization or chromatography.
Visualizing the Synthesis and Troubleshooting Logic
Bischler-Napieralski Reaction Workflow
Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.
Pomeranz-Fritsch Reaction Workflow
Caption: Workflow for this compound synthesis via the Pomeranz-Fritsch reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. Buy (3-Methoxy-benzylidenamino)-acetaldehyd-dimethylacetal (EVT-513336) | 39964-84-6 [evitachem.com]
Technical Support Center: Regioselective Functionalization of Isoquinolin-5-ol
Welcome to the technical support center for the regioselective functionalization of Isoquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered with this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenges stem from the competing directing effects of the isoquinoline ring system and the hydroxyl group at the C5 position. Electrophilic aromatic substitution on the parent isoquinoline ring typically occurs at the C5 and C8 positions.[1][2][3] However, the hydroxyl group at C5 is a strong activating ortho-, para- director, which would favor substitution at the C6 and C8 positions. This often leads to a mixture of products, primarily at the C6 and C8 positions, making regioselectivity difficult to control. Additionally, the hydroxyl group can interfere with certain reaction conditions, necessitating the use of protecting groups.
Q2: How does the hydroxyl group at C5 influence electrophilic aromatic substitution?
A2: The hydroxyl group is a powerful electron-donating group through resonance, which activates the aromatic ring towards electrophilic attack. This activating effect is strongest at the positions ortho (C6) and para (C8) to the hydroxyl group.[4] Therefore, electrophilic substitution on this compound is expected to be faster than on unsubstituted isoquinoline and to be directed primarily to C6 and C8.
Q3: Is it possible to achieve selective functionalization at the C6 or C8 position?
A3: Achieving high regioselectivity between the C6 and C8 positions is a significant challenge. The electronic directing effects of the 5-hydroxyl group favor both positions. Steric hindrance can play a role, with the C6 position being generally more accessible than the more sterically hindered C8 position, which is peri to the C1 hydrogen. However, reaction conditions, including the choice of solvent, temperature, and the nature of the electrophile, can influence the C6/C8 ratio. In some cases, nitrosation of this compound has been reported to occur at the C8 position.[5]
Q4: When should I use a protecting group for the hydroxyl group?
A4: A protecting group for the 5-hydroxyl group is recommended under the following circumstances:
-
When using strong bases or organometallic reagents: The acidic proton of the hydroxyl group can be deprotonated, leading to side reactions or deactivation of the reagent.
-
In reactions where the hydroxyl group can act as a nucleophile: This can lead to undesired O-functionalization.
-
To modify the electronic properties of the ring: Protection of the hydroxyl group as an ether (e.g., methoxy) or ester can alter its directing effect, potentially influencing the regioselectivity of subsequent reactions.
Common protecting groups for hydroxyls include ethers (e.g., methyl, benzyl, silyl ethers) and esters (e.g., acetate, pivalate). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.[2][6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Symptoms:
-
Formation of a mixture of C6 and C8 substituted isomers.
-
Difficulty in separating the isomers by standard chromatography.[7]
Possible Causes:
-
The electronic directing effects of the 5-hydroxyl group activate both the C6 and C8 positions.
-
The reaction conditions are not optimized to favor one position over the other.
Solutions:
-
Protect the hydroxyl group: Converting the hydroxyl group to a bulkier ether (e.g., a silyl ether) may sterically hinder the C6 position, potentially favoring substitution at C8. Conversely, a protecting group that can coordinate with the electrophile might direct it to the C6 position.
-
Vary the reaction conditions:
-
Solvent: Changing the polarity of the solvent can influence the transition state energies for substitution at C6 and C8.
-
Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.
-
Reagent: Different halogenating or nitrating agents can have different steric demands and reactivities, which may lead to improved regioselectivity. For example, using N-bromosuccinimide (NBS) instead of Br₂ might offer different selectivity.[8]
-
Problem 2: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Symptoms:
-
Starting material is recovered unchanged.
-
Formation of decomposition products.
Possible Causes:
-
Inhibition of the catalyst: The free hydroxyl group can coordinate to the metal center of the catalyst, inhibiting its activity.
-
Deprotonation by the base: The base used in the coupling reaction can deprotonate the hydroxyl group, leading to side reactions.
-
Poor solubility of the starting material.
Solutions:
-
Protect the hydroxyl group: This is the most common solution to prevent catalyst inhibition and side reactions. A methyl or benzyl ether is often a suitable choice.
-
Choice of catalyst and ligands: Screen different palladium catalysts and ligands. For example, phosphine-free palladium catalysts have been developed for some coupling reactions.[9]
-
Base selection: Use a weaker base that is less likely to deprotonate the hydroxyl group, although this may also slow down the desired reaction.
-
Solvent system: Use a solvent system that ensures the solubility of all reaction components.
Problem 3: Unwanted Side Reactions during Functionalization
Symptoms:
-
Formation of O-functionalized products (e.g., O-acylation during Friedel-Crafts acylation).
-
Oxidation of the phenol to a quinone.[10]
-
Poly-functionalization of the aromatic ring.
Possible Causes:
-
The hydroxyl group is a potent nucleophile.
-
The activated ring system is susceptible to over-reaction.
-
The reaction conditions are too harsh.
Solutions:
-
Protect the hydroxyl group: This will prevent O-functionalization.
-
Use milder reaction conditions: For example, in Friedel-Crafts acylation, use a less reactive acylating agent or a milder Lewis acid.[2][11]
-
Control stoichiometry: Use a limited amount of the electrophile to minimize poly-substitution.
Data Presentation
Table 1: Regioselectivity in the Nitration of Isoquinoline and Related Compounds
| Starting Material | Nitrating Agent | Major Product(s) | Minor Product(s) | Reference(s) |
| Isoquinoline | HNO₃/H₂SO₄ | 5-Nitroisoquinoline | 8-Nitroisoquinoline | [12] |
| 8-Hydroxyquinoline | HNO₃/H₂SO₄ | 5-Nitro-8-hydroxyquinoline, 7-Nitro-8-hydroxyquinoline | - | [10] |
| This compound (Predicted) | HNO₃/H₂SO₄ | 6-Nitrothis compound, 8-Nitrothis compound | - | Inferred from directing group effects |
Table 2: Protecting Groups for the Hydroxyl Group in this compound
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Methyl ether | Me | MeI, K₂CO₃, acetone | BBr₃, CH₂Cl₂ | Stable to most conditions except strong acids |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to acid and base, removed by hydrogenolysis |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Labile to acid and fluoride ions |
| Acetate ester | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH or aq. HCl | Labile to acid and base |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of this compound (Hypothetical)
This protocol is adapted from procedures for related compounds and should be optimized for this compound.
-
Protection (Optional but Recommended): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a base (e.g., NaH or K₂CO₃, 1.2 eq) at 0 °C. Add the protecting group precursor (e.g., methyl iodide or benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up the reaction to isolate the protected this compound.
-
Bromination: Dissolve the protected this compound (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂). Add N-bromosuccinimide (NBS, 1.05 eq) and a radical initiator (e.g., AIBN, catalytic amount) or perform the reaction under UV irradiation. Heat the reaction to reflux and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the C6 and C8 isomers.
-
Deprotection: If a protecting group was used, dissolve the purified bromo-isoquinolin-5-ol derivative in a suitable solvent and carry out the deprotection under the appropriate conditions (see Table 2).
Protocol 2: General Procedure for Suzuki Cross-Coupling of Protected 5-Bromo-isoquinoline
This protocol is a general guideline and should be optimized for the specific substrates.
-
Reactant Preparation: To a flame-dried Schlenk flask, add the protected 5-bromo-isoquinoline derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).[3]
-
Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting group from the hydroxyl function as described in Protocol 1.
Visualizations
Figure 1: Competing pathways in the electrophilic substitution of this compound.
Figure 2: A decision tree for troubleshooting common issues in this compound functionalization.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Isoquinolin-5-ol
This guide provides detailed troubleshooting advice and protocols for the purification of isoquinolin-5-ol using column chromatography, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel is the most common stationary phase for column chromatography.[1][2] However, this compound is a basic compound, and the acidic nature of silica gel can lead to strong, irreversible adsorption or peak tailing.[1][2] If you encounter these issues, consider using neutral alumina, which is slightly basic and better suited for purifying amines, or deactivating the silica gel by adding a basic modifier like triethylamine to your mobile phase.[1]
Q2: How do I choose the right mobile phase (solvent system)?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[3][4] Start by testing various solvent mixtures of differing polarities. A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) with a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). Given the polarity of this compound, a system such as DCM:MeOH would be appropriate.
Q3: Why is triethylamine (TEA) often added to the mobile phase?
A3: Triethylamine (TEA) is a basic amine that is added to the mobile phase (typically 0.1-1% v/v) to act as a "silanol suppressor".[5] The surface of silica gel is covered in acidic silanol groups (Si-OH) which can strongly interact with basic compounds like this compound, causing poor separation and significant peak tailing.[5] TEA competes with your compound for these active sites, effectively masking them and allowing your product to travel through the column more cleanly, resulting in better peak shape and improved recovery.[6]
Q4: What is an Rf value and why is it important for column chromatography?
A4: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[4][7] It provides a quantitative measure of a compound's affinity for the stationary phase in a specific mobile phase.[4] A low Rf indicates strong adsorption, while a high Rf indicates weak adsorption. For column chromatography, an Rf value between 0.25 and 0.35 is ideal because it indicates that the compound will move through the column at a reasonable rate, allowing for good separation from impurities without requiring excessively large volumes of solvent.[4]
Q5: Should I use wet or dry loading for my sample?
A5: For compounds that are highly polar or have limited solubility in the starting mobile phase, dry loading is highly recommended.[3][8] Dissolving the sample in a strong, polar solvent for wet loading can cause the compound to spread into a wide band at the top of the column, leading to poor separation. Dry loading involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[3][8]
Q6: What is the difference between isocratic and gradient elution?
A6:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the entire separation. This method is simple and effective for separating compounds with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., by slowly increasing the percentage of methanol in a DCM/methanol mixture).[3] This technique is useful for separating complex mixtures containing compounds with a wide range of polarities, as it helps to elute more strongly adsorbed compounds in a reasonable time without compromising the separation of less polar components.[9]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Compound Elutes | 1. The mobile phase is not polar enough.[4] 2. The compound is irreversibly adsorbed to the silica gel due to strong basic interactions.[4] 3. The compound may have decomposed on the acidic silica gel.[10] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH).[4] 2. Add 0.5-1% triethylamine (TEA) to your mobile phase to block active silanol sites.[5] 3. Check compound stability on a TLC plate first.[10] If decomposition occurs, switch to a neutral stationary phase like alumina.[1] |
| Poor Separation / Mixed Fractions | 1. The mobile phase is too polar, causing all compounds to elute too quickly.[11] 2. The column was overloaded with too much sample.[4] 3. The initial sample band was too wide due to improper loading. 4. The column was packed improperly, leading to channeling. | 1. Select a solvent system that gives an Rf of 0.25-0.35 for your target compound with good separation from impurities on TLC.[4] 2. Use a proper silica-to-sample weight ratio; a general rule is 50:1 to 100:1 for difficult separations.[3] 3. Use the dry loading technique, especially for polar samples.[3] 4. Ensure the silica slurry is packed evenly without air bubbles and that the bed remains level.[2][3] |
| Tailing or Streaking of the Compound | 1. Strong interaction between the basic this compound and acidic silanol groups on the silica gel surface.[5] 2. The sample is not fully soluble in the mobile phase. 3. The column is overloaded.[4] | 1. This is the most common cause for basic compounds. Add 0.5-1% triethylamine (TEA) to the mobile phase to improve peak shape.[4][12] 2. Ensure your chosen eluent is a good solvent for the compound. If not, a gradient elution might be necessary. 3. Reduce the amount of sample loaded onto the column.[4] |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase at some point during packing or running the column.[4] 2. Air bubbles were introduced during packing. 3. Rapid changes in solvent polarity can generate heat and cause cracking. | 1. Never let the column run dry. Always maintain a level of solvent above the stationary phase.[4] 2. Pack the column carefully using a well-mixed slurry to avoid trapping air.[3] 3. If running a gradient, increase the solvent polarity gradually. |
| Low Product Yield | 1. The compound is irreversibly stuck to the column. 2. The compound decomposed on the column.[10] 3. Fractions were mixed, leading to loss during recombination. 4. The compound is volatile and was lost during solvent evaporation. | 1. Increase the mobile phase polarity significantly at the end of the run (a "flush") or add TEA to elute any remaining compound. 2. Test for stability on a TLC plate before running the column.[10] Consider using a less acidic stationary phase like alumina.[1] 3. Carefully monitor fractions with TLC to ensure accurate combination. 4. Use care during rotary evaporation, avoiding excessive heat or vacuum. |
Detailed Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography with silica gel.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[1]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Sand (acid-washed)
-
Glass column with stopcock, collection tubes, TLC plates, TLC chamber, UV lamp
2. Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5) containing 0.5% TEA.
-
Identify the solvent system that provides a clear separation of the this compound spot (visualized under UV light) from impurities, with an Rf value for the target compound around 0.25-0.35.[3][4]
3. Step 2: Column Preparation and Packing (Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column and add a ~1 cm layer of sand.[3]
-
In a beaker, prepare a slurry by mixing silica gel with your initial, least polar mobile phase. The consistency should be like a milkshake, not too thick.[3]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column to ensure even packing and dislodge air bubbles.[2]
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the surface.[3]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[2]
4. Step 3: Sample Preparation and Loading (Dry Loading)
-
Dissolve your crude this compound (e.g., 100 mg) in a minimal amount of a volatile solvent like DCM or MeOH in a round-bottom flask.
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the flask.[3]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column, ensuring an even layer.
5. Step 4: Elution and Fraction Collection
-
Carefully add your starting mobile phase to the column, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If using a gradient, systematically and slowly increase the percentage of the more polar solvent (MeOH) as the column runs.
6. Step 5: Fraction Analysis and Product Isolation
-
Periodically, spot fractions onto a TLC plate to monitor the elution of your compound.[13]
-
Once the desired compound is identified in the fractions, combine all fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Troubleshooting workflow for common issues in the column chromatography of basic compounds.
References
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 13. m.youtube.com [m.youtube.com]
Recrystallization techniques for purifying crude Isoquinolin-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Isoquinolin-5-ol via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of pure this compound?
The reported melting point of this compound is 213-215 °C[1]. A broad melting range or a melting point lower than this indicates the presence of impurities.
Q2: What are the general solubility characteristics of this compound?
Due to the presence of a hydroxyl group and a nitrogen atom in the aromatic ring system, this compound is a polar molecule. Based on the "like dissolves like" principle, it is expected to be more soluble in polar solvents and less soluble in non-polar solvents[2]. The parent compound, isoquinoline, is soluble in ethanol, acetone, and diethyl ether, but has low solubility in water[3]. The hydroxyl group in this compound will likely increase its polarity and potential for hydrogen bonding, suggesting that polar solvents like alcohols and water may be suitable for recrystallization.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at low temperatures[2]. Given the high melting point of this compound (213-215 °C), a variety of solvents can be considered without the risk of the compound "oiling out" (melting in the hot solvent instead of dissolving).
A good starting point for solvent screening would be polar protic solvents such as ethanol, methanol, or water, or a mixture of these[4]. A mixed solvent system, such as ethanol-water, can be particularly effective. The crude product would be dissolved in the "good" solvent (ethanol) at its boiling point, followed by the addition of the "poor" solvent (water) until turbidity is observed. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool slowly[5].
Q4: My crude this compound is colored. How can I remove the colored impurities?
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal (decolorizing carbon)[5]. After adding the charcoal, the solution should be heated for a short period with stirring and then hot-filtered to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize[5].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated. | 1. If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 2. If scratching or seeding does not work, the solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again. |
| "Oiling out" occurs (the compound separates as a liquid instead of crystals). | 1. The melting point of the impure compound is lower than the boiling point of the solvent. 2. The rate of cooling is too rapid. 3. The concentration of the solute is too high. | 1. Since the melting point of pure this compound is high (213-215 °C), "oiling out" is less likely unless significant impurities are present, which would depress the melting point. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help. 3. Consider using a solvent with a lower boiling point. |
| The yield of purified crystals is low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, leading to redissolving of the product. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. To prevent premature crystallization during hot filtration, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask). 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified crystals are still colored. | 1. An insufficient amount of decolorizing charcoal was used. 2. The colored impurity has similar solubility properties to this compound. | 1. Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used. 2. If the color persists, a different purification technique, such as column chromatography, may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general guideline for recrystallization using a single solvent, such as ethanol.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents (e.g., ethanol, methanol, water, acetone). A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualization
Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Isoquinolin-5-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Isoquinolin-5-ol in reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?
A1: Poor solubility of this compound is a common issue. Here are some initial steps to address this:
-
Solvent Selection: Ensure you are using an appropriate solvent. While this compound has low aqueous solubility, it is generally soluble in polar aprotic solvents like DMSO and DMF, though heating may be required. Its solubility in alcohols like ethanol and methanol is limited.
-
Heating and Sonication: Gently warming the solvent and using an ultrasonic bath can significantly aid in the dissolution of this compound. For instance, in DMSO, solubility is often achieved with warming to 60°C and ultrasonication.[1]
-
Particle Size Reduction: Grinding the solid this compound into a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.
Q2: What are the most common strategies for significantly improving the solubility of this compound for my experiments?
A2: Several effective methods can be employed to enhance the solubility of this compound:
-
Co-solvency: The addition of a small amount of a miscible organic solvent in which this compound has higher solubility can increase the overall solvating power of the reaction medium.
-
pH Adjustment and Salt Formation: As a basic compound due to the nitrogen in the isoquinoline ring, this compound can be protonated in acidic conditions to form a more soluble salt.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.
-
Prodrug Approach: The hydroxyl group on this compound can be chemically modified to create a more soluble prodrug, such as a phosphate ester, which can later be cleaved in vitro or in vivo to release the active compound.[3][4]
Q3: How do I choose the best solubility enhancement technique for my specific application?
A3: The choice of method depends on several factors, including the desired final concentration, the compatibility of the method with your downstream applications (e.g., biological assays), and the required stability of the solution. The workflow below provides a general decision-making process.
Data Presentation
| Solvent | Mole Fraction Solubility | Solubility (mg/mL) |
| 1,4-Dioxane | 0.0751 | ~121.3 |
| Acetone (DMK) | 0.0200 | ~28.8 |
| Ethanol (EtOH) | 0.0058 | ~9.6 |
| Methanol (MtOH) | 0.0042 | ~6.8 |
Note: The mg/mL values are estimated based on the mole fraction solubility and the respective solvent densities. This data is for 5-chloro-8-hydroxyquinoline and should be used as a qualitative guide for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Workflow for Solubility Enhancement Strategies
Protocol 1: Solubility Enhancement by Co-solvency
Objective: To increase the solubility of this compound in an aqueous medium by adding a water-miscible organic co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400))
-
Vortex mixer
-
Thermostatic shaker
Methodology:
-
Prepare a series of co-solvent/primary solvent mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Add an excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials.
-
Vortex each vial vigorously for 2 minutes.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement by Salt Formation (HCl Salt)
Objective: To convert this compound into its more soluble hydrochloride salt.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate)
-
Hydrochloric acid solution in an anhydrous solvent (e.g., 2M HCl in diethyl ether) or HCl gas
-
Stir plate and stir bar
-
Filtration apparatus
Methodology:
-
Dissolve this compound in a minimal amount of a suitable anhydrous organic solvent.
-
While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise to the this compound solution.
-
Continue stirring at room temperature. The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold, anhydrous solvent to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
Confirm the formation of the salt and assess its purity using appropriate analytical techniques (e.g., NMR, melting point).
-
Determine the aqueous solubility of the resulting salt using the method described in Protocol 1 (using water or buffer as the solvent).
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Mortar and pestle or magnetic stirrer
-
Freeze-dryer or vacuum oven
Methodology (Kneading Method):
-
Place a specific molar ratio of cyclodextrin and this compound (e.g., 1:1) in a mortar.
-
Add a small amount of water to form a thick paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Determine the aqueous solubility of the complex and compare it to that of the free this compound.
Protocol 4: Prodrug Synthesis for Improved Solubility (Phosphate Ester)
Objective: To synthesize a phosphate ester prodrug of this compound to significantly increase its aqueous solubility.
Materials:
-
This compound
-
Anhydrous pyridine
-
Phosphorous oxychloride (POCl₃)
-
Anhydrous reaction vessel with a nitrogen atmosphere
-
Stir plate and stir bar
-
Ice bath
-
Purification apparatus (e.g., column chromatography)
Methodology:
-
Dissolve this compound in anhydrous pyridine in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorous oxychloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the phosphate ester prodrug.
-
Characterize the structure of the prodrug (e.g., NMR, mass spectrometry).
-
Determine the aqueous solubility of the prodrug and compare it to the parent this compound.[4]
References
Validation & Comparative
Isoquinolin-5-ol vs. 8-hydroxyquinoline: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related heterocyclic compounds: Isoquinolin-5-ol and 8-hydroxyquinoline. While both share a quinoline-based scaffold, the positional difference of the hydroxyl group significantly influences their pharmacological profiles. This document collates available experimental data to facilitate a comparative understanding of their anticancer, antimicrobial, and neuroprotective properties, supported by detailed experimental protocols and visual representations of key signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and 8-hydroxyquinoline. It is important to note that direct comparative studies are limited, and much of the data for this compound is derived from studies on its derivatives.
Table 1: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Assay | Endpoint | Result |
| This compound Derivatives | ||||
| Sanguinarine | Various | Cytotoxicity | IC₅₀ | 0.11–0.54 µg/mL[1] |
| Chelerythrine | Various | Cytotoxicity | IC₅₀ | 0.14–0.46 µg/mL[1] |
| B01002 (Isoquinoline derivative) | SKOV3 (Ovarian) | Proliferation | IC₅₀ | 7.65 µg/mL[2] |
| C26001 (Isoquinoline derivative) | SKOV3 (Ovarian) | Proliferation | IC₅₀ | 11.68 µg/mL[2] |
| 8-hydroxyquinoline | ||||
| 8-hydroxyquinoline | A549 (Lung) | Cytotoxicity | IC₅₀ | >100 µM |
| 8-hydroxyquinoline | MCF-7 (Breast) | Cytotoxicity | IC₅₀ | 13.2 µM[3] |
| 8-hydroxyquinoline | HepG2 (Liver) | Cytotoxicity | IC₅₀ | 24.9 µM[3] |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | Antibacterial | MIC | 6.25 µg/mL[4] |
Table 2: Comparative Antimicrobial Activity
| Compound | Microorganism | Endpoint | Result |
| This compound Derivatives | |||
| HSN584 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL[5] |
| HSN739 (Alkynyl isoquinoline) | Staphylococcus aureus (MRSA) | MIC | 8 µg/mL[5] |
| Spathullin B (from Penicillium spathulatum) | Staphylococcus aureus | MIC | 1 µg/mL (5 µM)[6][7] |
| 8-hydroxyquinoline | |||
| 8-hydroxyquinoline | Mycobacterium tuberculosis | MIC | 0.1 µM[8] |
| 8-hydroxyquinoline | Staphylococcus aureus (MSSA & MRSA) | MIC | Strong activity reported[8] |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | MIC₅₀ | 16 µg/mL[9] |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | MIC₉₀ | 32 µg/mL[9] |
Table 3: Comparative Neuroprotective Activity
| Compound | Cell Line/Model | Stressor | Endpoint | Result |
| This compound Derivatives | ||||
| Thieno[2,3-c]isoquinolin-5-one | Rat model of cerebral ischemia | Ischemia | Neuroprotection | Potent PARP-1 inhibitor with neuroprotective properties.[10] |
| Alkaloid fractions from Amaryllidaceae (containing isoquinolines) | SH-SY5Y cells | Rotenone/Oligomycin A | Cell Viability | Partial reversal of cell death.[11] |
| 8-hydroxyquinoline | ||||
| 8-hydroxyquinoline (1 µM) | SH-SY5Y cells | High Glucose | Cell Viability | Increased cell viability to 86.89%.[12] |
| Clioquinol (1 µM) (8-HQ derivative) | SH-SY5Y cells | High Glucose | Cell Viability | Increased cell viability to 93.35%.[12] |
Signaling Pathways
The biological activities of this compound and 8-hydroxyquinoline are mediated through their interaction with various cellular signaling pathways.
8-hydroxyquinoline
8-hydroxyquinoline and its derivatives are known to exert their effects through the modulation of key signaling cascades, often linked to their metal-chelating properties.
References
- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. naturespharmacy.substack.com [naturespharmacy.substack.com]
- 9. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Isoquinolin-5-ol and Other Isoquinoline Isomers: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of biological activities, including significant anticancer properties.[1][2] While extensive research has focused on complex isoquinoline alkaloids and their synthetic derivatives, a direct comparative analysis of the anticancer potential of simple hydroxylated isoquinoline isomers is not well-documented in publicly available literature. This guide aims to provide a comprehensive overview of the current understanding of the anticancer activity of isoquinoline derivatives, with a particular focus on isoquinolin-5-ol and its related isomers, by summarizing the available data, outlining potential mechanisms of action, and providing detailed experimental protocols for their evaluation.
It is important to note that direct experimental data comparing the cytotoxic effects of this compound and its other simple isomers (e.g., isoquinolin-1-ol, isoquinolin-3-ol) is scarce. Therefore, this guide draws upon the broader knowledge of isoquinoline derivatives to infer potential activities and provide a framework for future research in this area.
Comparative Anticancer Activity: An Overview
Isoquinoline-5,8-quinone Derivatives: A Close Relation to this compound
Structurally related to this compound, isoquinoline-5,8-quinone derivatives have demonstrated notable antiproliferative activity against various cancer cell lines.[3][4] This class of compounds is found in several naturally occurring antibiotics with anticancer properties.[3] Studies on synthetic phenylaminoisoquinolinequinones have shown that their antiproliferative activity is influenced by the position and nature of substituents on the quinone ring, with some derivatives exhibiting high potency against gastric, lung, and bladder cancer cell lines.[3] Furthermore, 7-aminoisoquinoline-5,8-quinone derivatives have also been synthesized and shown to possess antitumor properties, with their activity correlating with their electrochemical properties and lipophilicity.[4] One particular isoquinolinequinone derivative, FRI-1, has been shown to inhibit mitochondrial bioenergetics and induce apoptosis in breast cancer cells.[5]
Other Isoquinoline Derivatives in Anticancer Research
Numerous other isoquinoline derivatives have been investigated for their anticancer potential:
-
Isoquinolin-1-one Derivatives: Substituted isoquinolin-1-ones have been synthesized and tested for their in vitro anticancer activity, with some compounds showing potent activity against a range of human cancer cell lines.[6] For instance, 6-(Trifluoromethyl)isoquinolin-1(2H)-one acts as a WDR5 inhibitor, disrupting the WDR5-MYC interaction and leading to p53-mediated apoptosis.[7]
-
3-Amino- and 3-Hetarylisoquinoline Derivatives: Derivatives with substitutions at the 3-position have also shown promise. For example, 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated for their anticancer activity, with some showing selectivity towards certain cancer cell lines.[8] Additionally, 1-functionalized isoquinolines derived from 3-hetarylisocoumarin have demonstrated significant anticancer activity against a panel of 60 cancer cell lines.[9]
Data on Anticancer Activity
While specific IC50 values for this compound and its simple isomers are not available in the reviewed literature, the following table summarizes the activity of some related isoquinoline derivatives to provide a comparative context.
| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50/GI50 | Reference(s) |
| Phenylaminoisoquinolinequinones | Substituted 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high activity (submicromolar in some cases) | [3] |
| Isoquinolinequinone N-Oxides | Methyl 6-(benzylamino)-1,3-dimethyl-2-oxido-5,8-dioxo-isoquinolin-2-ium-4-carboxylate | NCI-60 panel | Nanomolar range | [10] |
| Isoquinolin-1(2H)-one | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MV4:11 (Leukemia) | GI50: 38 nM | [7] |
| Isoquinoline-based cage | [Pd2(Lq)4]4+ (bis-quinoline ligand) | A549 (Lung), MDA-MB-231 (Breast) | IC50: ~0.5 µM (A549), 1.7 µM (MDA-MB-231) | [11] |
| Isoquinoline-3,5,8-trione | Mansouramycin H derivative (1g) | MDA-MB-231 (Breast), HCT-116 (Colon), HepG2 (Liver) | IC50: 5.12 µM, 7.24 µM, 6.12 µM, respectively | [12] |
Mechanisms of Action
Isoquinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and death.[1]
Induction of Apoptosis
A common mechanism of action for many anticancer compounds, including isoquinoline derivatives, is the induction of apoptosis or programmed cell death.[2][13] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[1] Several isoquinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cell proliferation and the induction of apoptosis.[1]
Figure 1: Generalized PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Figure 2: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline isomers in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of isoquinoline isomers for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Conclusion and Future Directions
The isoquinoline scaffold holds significant promise for the development of novel anticancer agents. While a substantial body of research exists on complex isoquinoline derivatives, there is a clear knowledge gap regarding the direct comparative anticancer activity of simple isomers such as this compound. The information on related compounds, particularly isoquinoline-5,8-quinones, suggests that these simple isomers may also possess valuable biological activity.
Future research should focus on the systematic evaluation of the in vitro cytotoxicity of a panel of simple hydroxyisoquinoline isomers against a variety of cancer cell lines. Subsequent studies could then elucidate the mechanisms of action for the most potent isomers, including their effects on cell cycle progression, apoptosis induction, and key cancer-related signaling pathways. This foundational research is crucial for unlocking the full potential of this important class of heterocyclic compounds in oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. openreviewhub.org [openreviewhub.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages [frontiersin.org]
- 12. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape: A Comparative Guide to Isoquinolin-5-ol and its Ether Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of potential therapeutic compounds is paramount. This guide provides a comparative overview of the cytotoxic properties of isoquinolin-5-ol and its ether derivatives, supported by experimental data and methodologies. While direct comparative studies are limited, this document synthesizes available information to shed light on the potential influence of ether modifications on the cytotoxicity of the isoquinoline scaffold.
The isoquinoline ring is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer properties.[1] The functionalization of this scaffold, such as the introduction of hydroxyl and ether groups, can significantly modulate its cytotoxic effects.[2] This guide focuses on this compound and its ether derivatives, exploring how the conversion of the 5-hydroxyl group to an ether linkage may impact their potential as cytotoxic agents.
Comparative Cytotoxicity Data
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| General Isoquinoline Alkaloids | |||
| Sanguinarine | A375 (Melanoma), A431 (SCC) | 2.1, 3.14 | [3] |
| Tetrahydroisoquinoline Derivatives | |||
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Breast adenocarcinoma, Laryngeal adenocarcinoma | 2.3 - 43.3 | [4] |
| Arylcarbamoylmethylthioisoquinolines (Compound 7e) | A549 (Lung) | 0.155 | [5] |
| Arylcarbamoyl thienoisoquinolines (Compound 8d) | MCF7 (Breast) | 0.170 | [5] |
| Indolo[2,3-b]quinoline Derivatives | |||
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon), Caco-2 (Colon) | 0.33, 0.51 | [6] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Liver), MCF-7 (Breast), A549 (Lung), HCT-116 (Colon) | 3.3, 3.1, 9.96, 23 | [7] |
Note: The data presented is from different studies and experimental conditions may vary. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. A standard method to determine the in vitro potency of a cytotoxic agent is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its ether derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its ether derivatives) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Isoquinoline-Induced Cytotoxicity
The cytotoxic effects of isoquinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death. Several signaling pathways can be involved, with the PI3K/Akt/mTOR pathway being a frequently implicated target.[6] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in cell death.
Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.
Structure-Activity Relationship Insights
While specific data for this compound ethers is sparse, general structure-activity relationship (SAR) studies on isoquinoline derivatives offer valuable insights. The nature and position of substituents on the isoquinoline ring play a crucial role in determining cytotoxic potency.
The conversion of the hydroxyl group at the 5-position of this compound to an ether linkage introduces a variety of physicochemical properties that can influence cytotoxicity. The length, branching, and presence of other functional groups on the ether chain can affect the compound's lipophilicity, steric hindrance, and ability to form hydrogen bonds. These factors, in turn, can impact cell membrane permeability, interaction with target proteins, and overall biological activity. For instance, studies on other heterocyclic scaffolds have shown that the introduction of specific ether substituents can enhance cytotoxic activity by improving cellular uptake or optimizing binding to the active site of a target enzyme.
Conclusion
The isoquinoline scaffold remains a promising framework for the development of novel anticancer agents. While a direct cytotoxicity comparison between this compound and its ether derivatives is not yet established in the literature, the available data on related compounds suggest that modification of the 5-position can significantly influence biological activity. The etherification of the 5-hydroxyl group presents a viable strategy for medicinal chemists to explore a broad chemical space in the quest for more potent and selective cytotoxic agents. Further synthesis and biological evaluation of a focused library of this compound ether derivatives are warranted to elucidate precise structure-activity relationships and to unlock the full therapeutic potential of this compound class.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins | MDPI [mdpi.com]
A Comparative Guide to the Fluorescence Properties of Isoquinolin-5-ol and 6-Hydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescence properties of isoquinolin-5-ol and 6-hydroxyisoquinoline. Due to a notable lack of direct comparative studies in the published literature, this document summarizes the available data for each compound and presents detailed experimental and computational protocols to enable researchers to conduct their own comprehensive comparisons.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and are increasingly utilized as fluorescent probes in biological imaging. The position of the hydroxyl group on the isoquinoline ring can significantly influence the molecule's photophysical properties. This guide focuses on two such isomers, this compound and 6-hydroxyisoquinoline, outlining their known fluorescence characteristics and providing a roadmap for their direct comparison.
Overview of Fluorescence Properties
A thorough review of scientific literature reveals a significant disparity in the available fluorescence data for this compound and 6-hydroxyisoquinoline. While some experimental information is available for 6-hydroxyisoquinoline and its derivatives, there is a notable absence of published experimental fluorescence data for this compound.
This compound
There is currently no experimental data available in the scientific literature detailing the specific fluorescence properties of this compound, such as its excitation and emission maxima, quantum yield, or fluorescence lifetime. Computational studies predicting these properties have also not been found.
6-Hydroxyisoquinoline
Data Presentation: A Call for Experimental Comparison
Given the absence of direct comparative data, the following table is presented as a template for researchers to populate upon conducting the experimental protocols outlined in Section 4.
| Property | This compound | 6-Hydroxyisoquinoline |
| Excitation Maximum (λex, nm) | Data not available | Data not available |
| Emission Maximum (λem, nm) | Data not available | Data not available |
| Stokes Shift (nm) | Data not available | Data not available |
| Molar Extinction Coefficient (ε, M-1cm-1) | Data not available | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available | Data not available |
| Fluorescence Lifetime (τ, ns) | Data not available | Data not available |
| Solvent/Conditions | - | - |
Experimental and Computational Protocols
To facilitate a direct and meaningful comparison of the fluorescence properties of this compound and 6-hydroxyisoquinoline, the following detailed protocols are provided.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of fluorescence properties.
Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1][2]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
6-Hydroxyisoquinoline
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol, water)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the sample (this compound and 6-hydroxyisoquinoline) and the fluorescence standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard at the same excitation wavelength. Ensure the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).
-
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
Protocol for Measuring Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4][5]
Materials:
-
TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and timing electronics.
-
Solutions of this compound and 6-hydroxyisoquinoline (absorbance < 0.1).
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute suspension of non-dairy creamer or Ludox).
Procedure:
-
Instrument Setup: Set up the TCSPC system with the appropriate excitation wavelength and emission filters.
-
Measure Instrument Response Function (IRF): Record the IRF by measuring the scattering from the scattering solution. The IRF represents the time profile of the excitation pulse and the response of the detection system.
-
Measure Fluorescence Decay: Replace the scattering solution with the fluorescent sample and measure the fluorescence decay profile.
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s) (τ).
-
Computational Approach: Time-Dependent Density Functional Theory (TD-DFT)
In the absence of experimental data, computational methods like TD-DFT can provide valuable insights into the electronic transitions and photophysical properties of molecules.[6][7][8]
Caption: Computational workflow for predicting fluorescence properties using TD-DFT.
Procedure:
-
Ground State Geometry Optimization: Optimize the molecular geometry of this compound and 6-hydroxyisoquinoline in the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Vertical Excitation Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Excited State Geometry Optimization: Optimize the geometry of the first singlet excited state (S1).
-
Emission Energy Calculation: Perform a TD-DFT calculation on the optimized S1 geometry to determine the emission energy, which corresponds to the fluorescence spectrum.
Conclusion
A direct comparison of the fluorescence properties of this compound and 6-hydroxyisoquinoline is crucial for the rational design of novel fluorescent probes and pharmacophores. This guide highlights the current knowledge gap and provides the necessary experimental and computational frameworks for researchers to undertake this comparison. The data generated from these studies will be invaluable to the scientific community, enabling a deeper understanding of the structure-property relationships in this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. 荧光寿命测量 [sigmaaldrich.com]
- 4. horiba.com [horiba.com]
- 5. Key Optical Techniques: Fluorescence Lifetime Imaging [avantierinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioassay Results of Isoquinolin-5-ol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the bioassay results of Isoquinolin-5-ol derivatives. Supported by experimental data, this document outlines key experimental protocols and visualizes complex signaling pathways to ensure robust and reliable findings.
This compound derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer agents.[1][2] Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and HER2 pathways, which are frequently dysregulated in cancer.[1][3] Validating the biological activity and specificity of these derivatives is paramount for their advancement as therapeutic candidates. This guide details essential bioassays for characterizing this compound derivatives and provides a framework for interpreting the results.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following table summarizes the reported bioactivity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of a compound's potency.
| Derivative | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Compound 1a | Akt Kinase | A549 (Lung Carcinoma) | 3.55 | [3] |
| Cytotoxicity | A549 (Lung Carcinoma) | 1.43 | [3] | |
| Compound 1b | Cytotoxicity | A549 (Lung Carcinoma) | 1.75 | [3] |
| Compound 1c | Cytotoxicity | A549 (Lung Carcinoma) | 3.93 | [3] |
| Ellipticine Analog 10a | Cytotoxicity | Human Neuroblastoma | Moderate Activity | [1] |
| Ellipticine Analog 10b | Cytotoxicity | Human Neuroblastoma | Moderate Activity | [1] |
Key Experimental Protocols
Accurate and reproducible data are the foundation of successful drug development. The following sections provide detailed methodologies for essential in vitro assays used to characterize the biological effects of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining if an this compound derivative directly targets a specific kinase in a signaling pathway.[6][7] Luminescence-based assays that quantify ATP consumption are a common method.[6]
Protocol:
-
Reagent Preparation: Prepare solutions of the purified target kinase (e.g., Akt), a suitable kinase substrate, and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound. Allow a brief pre-incubation period for the compound to bind to the kinase.[8]
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).[6]
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP levels using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.[6]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Target Engagement and Pathway Modulation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of a compound's effect on protein expression and phosphorylation status within a signaling pathway.[9][10]
Protocol:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the this compound derivative at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading of protein for each sample.[9]
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg per lane) on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total HER2, phospho-HER2) overnight at 4°C.[9]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of proteins in a signaling pathway and the logical flow of an experiment is crucial for understanding the mechanism of action of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[11][12] this compound derivatives can inhibit this pathway, leading to anticancer effects.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of this compound derivatives.
HER2 Signaling Pathway
The HER2 signaling pathway, when overactivated, can drive the growth of cancer cells.[13][14] Some this compound derivatives have been shown to target and inhibit this pathway.
Caption: The HER2 signaling pathway and the inhibitory point of this compound derivatives.
Experimental Workflow for Bioassay Validation
A systematic workflow is essential for the comprehensive validation of a novel compound's biological activity.
Caption: A logical workflow for the validation of this compound derivative bioactivity.
Alternative Validation Methods
To further strengthen the validation of bioassay results, consider employing orthogonal methods that assess target engagement and specificity through different mechanisms.
-
Kinome Profiling: This biochemical assay screens a compound against a large panel of kinases to determine its selectivity profile.[15] This is crucial for identifying potential off-target effects that could lead to toxicity or unexpected pharmacological activities.[15]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a cell-based assay that directly measures the binding of a compound to its target protein in intact cells.[15] The principle is that a ligand-bound protein is stabilized against thermal denaturation. This method provides evidence of target engagement in a physiological context.[15]
By employing a combination of these robust bioassays and validation techniques, researchers can confidently characterize the biological activity of this compound derivatives, paving the way for the development of novel and effective cancer therapeutics.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC Methods for Isoquinolin-5-ol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Isoquinolin-5-ol, a key heterocyclic compound with significant interest in pharmaceutical research due to the diverse biological activities of isoquinoline alkaloids, necessitates robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for the analysis of organic compounds. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by typical performance data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | HPLC Method | GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analyte must be volatile and thermally stable, or amenable to derivatization. |
| Derivatization | Generally not required for this compound. | Mandatory for this compound to increase volatility and thermal stability (e.g., silylation). |
| Typical Run Time | 10 - 30 minutes. | 15 - 40 minutes. |
| Sensitivity | High, dependent on the detector (e.g., DAD, Fluorescence, MS). | Very high, especially with a mass spectrometer (MS) detector. |
| Selectivity | High, achievable through optimization of mobile phase and stationary phase. | Very high, particularly with MS detection providing structural information. |
| Instrumentation Cost | Moderate to high. | Moderate to high. |
| Solvent Consumption | Higher, requires continuous flow of liquid mobile phase. | Lower, uses inert carrier gas. |
Quantitative Performance Data Comparison
The following table summarizes typical performance characteristics for the analysis of this compound using HPLC and GC methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-DAD | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[1][2] | 0.005 - 0.02 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL[1][2] | 0.015 - 0.06 µg/mL[3][4] |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies for the analysis of this compound by HPLC and GC are provided below. These protocols are based on established methods for similar polar, phenolic compounds and isoquinoline alkaloids.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound without derivatization.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Fluorescence Detector for higher sensitivity.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at the maximum absorbance wavelength of this compound (e.g., ~220 nm and ~320 nm).
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires a derivatization step to make the polar this compound volatile for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Autosampler for automated injection.
Derivatization Procedure (Silylation):
-
Evaporate a known amount of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine or acetonitrile.[5]
-
Heat the mixture at 60-70 °C for 30-60 minutes to facilitate the reaction.[6]
-
Cool the reaction mixture to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and identification of the derivatized this compound, and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the rationale for method selection, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the cross-validation of HPLC and GC methods.
References
- 1. scielo.br [scielo.br]
- 2. mjfas.utm.my [mjfas.utm.my]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
Confirming the Structure of Isoquinolin-5-ol Derivatives: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming the structure of isoquinolin-5-ol derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the experimental data, detailed protocols, and a comparison with alternative analytical methods.
The isoquinoline scaffold is a key component in many natural and synthetic bioactive molecules. The precise determination of the substitution pattern on the isoquinoline ring is crucial for understanding structure-activity relationships. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex substitution patterns and overlapping signals often necessitate the use of more advanced 2D NMR techniques.
The Power of 2D NMR in Structural Elucidation
2D NMR spectroscopy provides a powerful suite of non-destructive techniques to map the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, these methods allow for the piecing together of a molecule's structure. For this compound derivatives, the key 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are in close proximity, providing valuable information about the molecule's stereochemistry and conformation.
A General Workflow for Structural Confirmation
The structural elucidation of an this compound derivative using 2D NMR typically follows a logical progression. The following diagram illustrates a general workflow:
Caption: A generalized workflow for the structural elucidation of this compound derivatives using 2D NMR techniques.
Quantitative Data Presentation: A Case Study
To illustrate the power of 2D NMR, let's consider a hypothetical substituted this compound derivative. The following tables summarize the expected ¹H and ¹³C NMR data and the key correlations observed in 2D NMR spectra that would lead to its structural confirmation.
Table 1: ¹H and ¹³C NMR Data for a Substituted this compound Derivative (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) |
| 1 | 152.1 | 9.15 | s |
| 3 | 145.3 | 8.25 | d (5.8) |
| 4 | 108.9 | 7.80 | d (5.8) |
| 4a | 128.5 | - | - |
| 5 | 155.0 | - | - |
| 6 | 115.2 | 7.10 | d (8.5) |
| 7 | 125.8 | 7.45 | t (8.0) |
| 8 | 118.4 | 7.05 | d (7.5) |
| 8a | 136.7 | - | - |
| 5-OH | - | 10.50 | br s |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Proton (δ ¹H) | COSY Correlations (δ ¹H) | HSQC Correlations (δ ¹³C) | HMBC Correlations (δ ¹³C) | NOESY Correlations (δ ¹H) |
| 9.15 (H-1) | - | 152.1 (C-1) | 128.5 (C-4a), 136.7 (C-8a) | 7.05 (H-8) |
| 8.25 (H-3) | 7.80 (H-4) | 145.3 (C-3) | 152.1 (C-1), 128.5 (C-4a) | 7.80 (H-4) |
| 7.80 (H-4) | 8.25 (H-3) | 108.9 (C-4) | 128.5 (C-4a), 155.0 (C-5) | 8.25 (H-3) |
| 7.10 (H-6) | 7.45 (H-7) | 115.2 (C-6) | 155.0 (C-5), 118.4 (C-8) | 7.45 (H-7), 10.50 (5-OH) |
| 7.45 (H-7) | 7.10 (H-6), 7.05 (H-8) | 125.8 (C-7) | 128.5 (C-4a), 136.7 (C-8a) | 7.10 (H-6), 7.05 (H-8) |
| 7.05 (H-8) | 7.45 (H-7) | 118.4 (C-8) | 136.7 (C-8a), 152.1 (C-1) | 7.45 (H-7), 9.15 (H-1) |
| 10.50 (5-OH) | - | - | 155.0 (C-5), 115.2 (C-6) | 7.10 (H-6) |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality 2D NMR data. The following provides a general methodology for the key experiments.
Sample Preparation
-
Sample Purity: Ensure the this compound derivative is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like phenols.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
2D NMR Acquisition and Processing
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: cosygpqf (gradient-selected, phase-sensitive)
-
Acquisition Parameters:
-
Spectral Width (¹H): 10 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments (TD in F1): 256-512
-
Relaxation Delay (D1): 1.5 s
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
-
Acquisition Parameters:
-
Spectral Width (¹H): 10 ppm
-
Spectral Width (¹³C): 160 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (TD in F1): 128-256
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)
-
Acquisition Parameters:
-
Spectral Width (¹H): 10 ppm
-
Spectral Width (¹³C): 200 ppm
-
Number of Scans (NS): 16-64
-
Number of Increments (TD in F1): 256-512
-
Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation and baseline correction.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpph (gradient-selected, phase-sensitive)
-
Acquisition Parameters:
-
Spectral Width (¹H): 10 ppm
-
Number of Scans (NS): 16-32
-
Number of Increments (TD in F1): 256-512
-
Mixing Time (D8): 500-800 ms
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a cornerstone of structural elucidation, other techniques provide complementary and sometimes definitive information.
Table 3: Comparison of Structural Elucidation Techniques for this compound Derivatives
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond and through-space), stereochemistry, and solution-state conformation. | Non-destructive, provides a wealth of structural information from a single sample, applicable to a wide range of compounds. | Requires relatively pure sample and a significant amount of material (mg), can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns. | High sensitivity (µg to ng), rapid analysis, can be coupled with chromatography (LC-MS) for mixture analysis. | Provides limited information on atomic connectivity and stereochemistry, fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous three-dimensional structure in the solid state, including absolute stereochemistry. | Provides the "gold standard" for structural determination. | Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state conformation. |
The following diagram illustrates the decision-making process when choosing a structural elucidation technique:
Caption: A flowchart illustrating the decision-making process for selecting a structural elucidation technique for a new compound.
A Comparative Analysis of Isoquinolin-5-ol and Quinoline-Based Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective cancer therapeutics has led to the extensive exploration of heterocyclic compounds. Among these, quinoline and isoquinoline scaffolds have emerged as privileged structures in the design of potent enzyme inhibitors. This guide provides a comparative analysis of inhibitors based on the Isoquinolin-5-ol moiety and the broader class of quinoline-based inhibitors, offering insights into their mechanisms of action, target selectivity, and preclinical efficacy. While this compound itself is a versatile precursor, its derivatives have shown significant promise, particularly in the inhibition of key signaling pathways implicated in cancer progression.[1] This analysis is supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Performance Comparison: Inhibitory Potency and Cellular Efficacy
The following tables summarize the inhibitory activities of representative quinoline-based inhibitors and a key derivative of this compound against various kinases and cancer cell lines. This quantitative data allows for a direct comparison of their potency.
Table 1: Comparative Inhibitory Activity (IC50) of Quinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative | c-Met | 2.3 | MKN45 (Gastric) | 0.093 | |
| Quinoline Derivative | c-Met | 19 | - | - | |
| Quinoline Derivative | EGFR | 31.8 | DLD1 (Colorectal) | - | |
| Quinoline Derivative | PI3K | 720 | MCF-7 (Breast) | - | |
| Quinoline Derivative | mTOR | 2620 | MCF-7 (Breast) | - |
Table 2: Inhibitory Activity of an this compound Derivative
| Compound | Target Kinase | % Inhibition @ 0.1 µM | Cancer Cell Line | IC50 (nM) | Reference |
| N-(4-(Isoquinolin-5-yloxy)-3-methylphenyl)-6-(2-morpholinoethoxy)quinazolin-4-amine | HER2 | 88 | SKBR3 (Breast) | 103 | [2] |
| EGFR | 28 | A431 (Epidermoid) | >10,000 | [2] |
Mechanisms of Action and Target Signaling Pathways
Both quinoline and isoquinoline-based inhibitors exert their anticancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis.
Quinoline-based inhibitors have been extensively studied as multi-targeted kinase inhibitors.[3] They frequently target receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, as well as intracellular signaling nodes like PI3K, Akt, and mTOR.[3] By blocking the ATP-binding sites of these kinases, they disrupt downstream signaling cascades essential for tumor growth and angiogenesis.
Isoquinoline derivatives , including those derived from this compound, also exhibit a broad range of biological activities.[4] The isoquinoline scaffold serves as a key pharmacophore in the development of inhibitors targeting kinases like HER2.[2] Furthermore, isoquinoline alkaloids have been shown to induce apoptosis and modulate pathways such as NF-κB and PI3K/Akt/mTOR.
Below are diagrams illustrating the signaling pathways commonly targeted by these inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are protocols for key experiments cited in the analysis of quinoline and isoquinoline-based inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SKBR3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-HER2, anti-HER2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with inhibitors as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor.
Conclusion
Both quinoline and isoquinoline scaffolds represent valuable starting points for the development of novel anticancer agents. Quinoline-based inhibitors have demonstrated broad-spectrum kinase inhibitory activity, with several compounds advancing to clinical trials. Derivatives of this compound are emerging as potent and selective inhibitors of key cancer targets like HER2. The provided data and protocols offer a framework for the continued investigation and comparative evaluation of these important classes of inhibitors, with the ultimate goal of developing more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanisms of Isoquinolin-5-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Isoquinolin-5-ol derivatives and related analogs. It delves into their mechanism of action, supported by experimental data, detailed protocols, and visual workflows to facilitate further research and development in this promising area of oncology.
Isoquinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3][4] Among these, derivatives of this compound are of particular interest due to their structural features that suggest potential as kinase inhibitors and modulators of critical cellular signaling pathways. This guide focuses on their mechanism of action, primarily centered on the inhibition of the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[1][2]
Performance Comparison of this compound Derivatives and Analogs
The anti-proliferative activity of isoquinoline derivatives has been evaluated against various human cancer cell lines. A notable study on isoquinoline–hydrazinyl-thiazole hybrids, which are structurally related to this compound, demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for these derivatives against the A549 human lung carcinoma cell line.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | A549 (Lung Carcinoma) | 1.43 | [1] |
| 1b | 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-(methylsulfonyl)phenyl)thiazole | A549 (Lung Carcinoma) | 1.75 | [1] |
| 1c | 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(benzo[d][1][5]dioxol-5-yl)thiazole | A549 (Lung Carcinoma) | 3.93 | [1] |
| Cisplatin | Standard Chemotherapy | A549 (Lung Carcinoma) | 3.90 | [1] |
These results indicate that derivatives 1a and 1b exhibit greater potency than the commonly used chemotherapeutic agent, Cisplatin, in this specific cell line. The anti-proliferative effects of these compounds are linked to their ability to inhibit the serine/threonine kinase Akt, a key component of the PI3K/Akt/mTOR signaling pathway.[1]
Mechanism of Action: Targeting Key Cancer Pathways
The primary anti-cancer mechanism of action for this class of compounds involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[1][2] this compound derivatives and their analogs have been shown to inhibit this pathway. By targeting key kinases like Akt, these compounds can effectively block downstream signaling, ultimately leading to a reduction in tumor cell proliferation and survival.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isoquinoline derivatives have been found to induce apoptosis in cancer cells.[1][5][6] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and the activation of caspases, which are the executioners of apoptosis.[5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. Isoquinoline derivatives have been demonstrated to cause cell cycle arrest at different phases, such as the S-phase, preventing the replication of damaged DNA and further proliferation of cancer cells.[1]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Visualizing the Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathways affected by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Target Identification and Validation of Bioactive Isoquinolin-5-ol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioactive isoquinolin-5-ol derivatives and their validated biological targets. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document focuses on this compound containing compounds, presenting comparative data on their target engagement and detailed experimental protocols for their identification and validation.
Performance Comparison of this compound Derivatives and Related Isoquinoline Compounds
The following tables summarize the in vitro potency of various isoquinoline derivatives against their identified biological targets. This data allows for a direct comparison of their efficacy and selectivity.
Table 1: Kinase Inhibitory Activity of this compound and Related Derivatives
| Compound | Target Kinase | IC50 (nM) | Comparator Compound(s) | Comparator IC50 (nM) | Reference |
| Ellipticine (from this compound) | MYLK4 | 7.1 | Isoellipticine | 6.1 | [2] |
| Isoellipticine (from this compound) | MYLK4 | 6.1 | Ellipticine | 7.1 | [2] |
| H-8 (Isoquinoline-5-sulfonamide) | PKA | 1200 | Staurosporine | 7 | [3] |
| PKG | 480 | Staurosporine | 8.5 | [3] | |
| PKC | 15000 | Staurosporine | 0.7 | [3] | |
| Isoquinoline Derivative 9a | HER2 | <100 | Lapatinib | 10-50 | [4] |
| Isoquinoline Derivative 14f | HER2 | <10 | Lapatinib | 10-50 | [4] |
| EGFR | 10-50 | Lapatinib | <10 | [4] |
Table 2: Phosphodiesterase (PDE) and Other Enzyme/Receptor Inhibition by Isoquinoline Derivatives
| Compound | Target | IC50 (µM) | Comparator Compound(s) | Comparator IC50 (µM) | Reference |
| IQ3b (Pyrimido[2,1-a]isoquinolin-4-one derivative) | Phosphodiesterase (high affinity) | 11 | AQ11 (Pyrimido[1,2-a]quinolin-1-one derivative) | 43 | [5] |
| Calcium Elevation | 9 | AQ11 (Pyrimido[1,2-a]quinolin-1-one derivative) | 32 | [5] | |
| Isoquinolone Derivative 65 | LPA5 Receptor | 0.036 | AS2717638 | 0.038 | [2][6] |
| Isoquinolone Derivative 66 | LPA5 Receptor | 0.036 | AS2717638 | 0.038 | [2][6] |
Experimental Protocols for Target Identification and Validation
Effective target identification and validation are crucial for understanding the mechanism of action of bioactive compounds.[7] Below are detailed methodologies for key experiments.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique is a powerful tool for isolating and identifying the direct binding partners of a small molecule from a complex biological sample like a cell lysate.[8]
Protocol:
-
Immobilization of the this compound Compound:
-
Synthesize a derivative of the this compound compound containing a linker arm with a reactive group (e.g., NHS ester, amine).
-
Covalently couple the derivatized compound to an activated chromatography resin (e.g., NHS-activated sepharose).
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized resin to allow for binding.
-
Wash the resin extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using a competitive ligand (e.g., excess of the free this compound compound) or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.[9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound compound at various concentrations or with a vehicle control.
-
-
Heat Shock:
-
Heat the treated cells at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization and therefore engagement.[12]
-
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of signaling pathways and experimental workflows.
Caption: Workflow for Target Identification using AC-MS.
Caption: Workflow for Target Validation.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 6. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoquinolin-5-ol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of isoquinolin-5-ol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This compound is classified as a skin and eye irritant and may also cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol for Waste Collection and Segregation:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Waste Container:
-
Select a dedicated, leak-proof, and clearly labeled waste container.[5][6] The container should be compatible with this compound. A good practice is to use the original container or one made of the same material.[6]
-
The container must be kept closed with a tight-fitting lid at all times, except when adding waste.[4][5]
-
-
Labeling:
-
Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound and place it directly into the labeled hazardous waste container.[2]
-
Solutions: If dealing with solutions of this compound, they should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[5]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into contact with this compound should also be placed in the solid hazardous waste container.
-
-
Container Rinsing (for empty containers):
-
Storage:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
- 1. This compound | C9H7NO | CID 30386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. benchchem.com [benchchem.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. louisville.edu [louisville.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Isoquinolin-5-ol
Essential Safety and Handling Guide for Isoquinolin-5-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Strict adherence to PPE guidelines is mandatory to ensure personnel safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[4]. Double gloving is recommended[5]. | Prevents skin contact and irritation[2]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles[6][7]. A face shield may be required for splash hazards[4]. | Protects against splashes and dust that can cause serious eye irritation[1][2]. |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended[7][8]. | Provides a barrier against accidental skin exposure[6]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is essential[6][9]. If ventilation is inadequate, a NIOSH-approved respirator is necessary[4][6]. | Prevents respiratory tract irritation from dust or vapors[1][2][3]. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn[7]. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Handle solid this compound in a fume hood to avoid inhalation of dust[6].
-
Use appropriate tools (e.g., spatula) for transfer.
-
Avoid generating dust.
-
-
Dissolving:
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Ensure the process is conducted within the fume hood.
-
-
Post-Handling:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][6]. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation persists[6][11]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3][6][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][6]. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection:
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12].
-
-
Final Disposal:
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Key stages for the safe handling and disposal of this compound.
References
- 1. This compound | C9H7NO | CID 30386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. sam.org [sam.org]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.es [fishersci.es]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
